AM-92016 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOARFPCQOBODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-92016 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK). This technical guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. The document details the electrophysiological effects of AM-92016 on cardiac myocytes, its in vivo cardiovascular properties, and its role in a novel signaling pathway involving Kv1.2, SHP-1, cGMP, and ERK1/2 MAP kinase. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the compound's function.
Core Mechanism of Action: Blockade of the Delayed Rectifier Potassium Current
This compound is a sotalol (B1662669) analogue that selectively blocks the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] By inhibiting this current, AM-92016 prolongs the action potential duration (APD) in ventricular and sino-atrial node cells.[1][2] This primary mechanism of action classifies it as a Class III antiarrhythmic agent.[3] Notably, it is devoid of any β-adrenoceptor blocking activity.[4]
Electrophysiological Effects
In isolated guinea-pig and rabbit ventricular cells, AM-92016 (referred to as compound II in some studies) significantly prolongs the action potential duration at 20% and 90% repolarization (APD20 and APD90) without affecting the resting membrane potential.[1] The IC50 for the blockade of IK and for action potential prolongation is approximately 30 nM in guinea-pig ventricular cells.[5] In rabbit sino-atrial node cells, AM-92016 blocks the delayed rectifier current (iK) with a similar potency, exhibiting an IC50 of approximately 40 nM.[2] This blockade leads to a prolongation of the action potential duration and a slowing of the spontaneous firing rate.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Effect | Concentration/IC50 | Reference |
| IK Blockade | Guinea-pig ventricular cells | Inhibition | ~30 nM | [5] |
| Action Potential Duration (APD) Prolongation | Guinea-pig ventricular cells | Prolongation | Log dose-response similar to IK blockade | [1] |
| iK Blockade | Rabbit sino-atrial node cells | Inhibition | ~40 nM | [2] |
| APD100 Prolongation | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [2] |
| Cycle Length | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [2] |
Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Guinea-Pigs
| Parameter | Effect | Dose | Reference |
| Heart Rate | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |
| Systolic Arterial Blood Pressure | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |
| Left Ventricular Systolic Pressure | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |
| QT Interval | Significantly decreased from 135 ± 10 ms (B15284909) to 105 ± 4 ms | 5 mg/kg | [3] |
| Onset of Ouabain-induced Ventricular Fibrillation | Shortened from 18 ± 5 min (control) to 12 ± 3 min | 1 mg/kg | [3] |
Table 3: In Vivo Cardiovascular Effects of this compound in Anesthetized Pigs
| Parameter | Effect | Dose | Reference |
| Total Arrhythmias (post-coronary artery occlusion) | Increased from 266 ± 26 (control) to 535 ± 148 | 2.5 µg/kg/min infusion | [3] |
| Onset of Ventricular Fibrillation | Reduced from 24 ± 1 min (control) to 18 ± 3 min | 2.5 µg/kg/min infusion | [3] |
Signaling Pathway Involvement: The NO/cGMP/Kv1.2/SHP-1/ERK1/2 Axis
Beyond its direct channel-blocking activity, AM-92016 has been instrumental in elucidating a signaling pathway in vascular smooth muscle cells (VSMCs) that links nitric oxide (NO) to the dephosphorylation of ERK1/2 MAP kinase.
In rat VSMCs, NO donors induce the dephosphorylation of ERK1/2.[6] This effect is dependent on the activation of guanylate cyclase (GC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] The signaling cascade proceeds through the activation of the voltage-gated potassium channel Kv1.2. Blockade of Kv1.2 channels with AM-92016 prevents the NO-induced dephosphorylation of ERK1/2.[6] Furthermore, the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1) is involved in this pathway. NO induces the phosphorylation of SHP-1, and this is also blocked by AM-92016.[6] SHP-1 interacts with both Kv1.2 and ERK1/2, suggesting that NO-induced, cGMP- and Kv1.2-dependent activation of SHP-1 leads to the dephosphorylation and inactivation of ERK1/2.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Whole-Cell Voltage-Clamp Recording in Cardiac Myocytes
This protocol is a synthesis based on the methods described by Conners et al. (1992) and Lei and Brown (1998) for recording delayed rectifier potassium currents.
Cell Preparation:
-
Isolate single ventricular myocytes from guinea-pig or rabbit hearts by enzymatic digestion using collagenase and protease.
-
Store the isolated cells in a high K+, low Ca2+ solution at 4°C.
-
For recording, place an aliquot of cells in a perfusion chamber on the stage of an inverted microscope and superfuse with a physiological salt solution.
Solutions:
-
External Solution (mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (mM): K-aspartate 120, KCl 20, MgCl2 5, ATP (potassium salt) 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -40 mV to inactivate fast sodium channels.
-
Apply depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV for 200-500 ms) to elicit the delayed rectifier potassium current (IK).
-
Record the outward tail currents upon repolarization to the holding potential.
-
Apply this compound at various concentrations to the external solution to determine its effect on IK.
In Vivo Cardiovascular Assessment in Anesthetized Animals
This protocol is based on the methodology described by Hagerty et al. (1996).
Animal Preparation:
-
Anesthetize guinea-pigs or pigs with a suitable anesthetic agent (e.g., pentobarbitone sodium).
-
Maintain anesthesia throughout the experiment.
-
Insert a cannula into the trachea for artificial ventilation.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Attach subcutaneous needle electrodes for recording a standard limb lead electrocardiogram (ECG).
Experimental Procedure:
-
Allow the animal to stabilize for a period after surgical preparation.
-
Record baseline cardiovascular parameters, including heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., QT interval).
-
Administer this compound intravenously as a bolus dose or a continuous infusion.
-
Continuously monitor and record all cardiovascular parameters.
-
In arrhythmia models, induce arrhythmias (e.g., with ouabain (B1677812) infusion or coronary artery occlusion) after drug administration and measure the time to onset and severity of arrhythmias.
Data Analysis:
-
Calculate changes in hemodynamic parameters from baseline.
-
Measure ECG intervals and assess for any changes.
-
Compare arrhythmia scores and time to fibrillation between control and drug-treated groups.
Western Blotting for ERK1/2 Phosphorylation
This protocol is a generalized procedure based on the experiments described by Palen et al. (2005).
Sample Preparation:
-
Culture rat vascular smooth muscle cells to near confluence.
-
Treat cells with the NO donor SNAP or sodium nitroprusside (SNP) in the presence or absence of this compound for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
Conclusion
This compound is a valuable research tool for studying the function of the delayed rectifier potassium current and its physiological and pathophysiological roles. Its high potency and selectivity make it a precise pharmacological probe. The discovery of its involvement in the NO/cGMP/Kv1.2/SHP-1/ERK1/2 signaling pathway in vascular smooth muscle cells has opened new avenues for understanding the complex interplay between ion channels and intracellular signaling cascades. The in vivo proarrhythmic and prohypertensive effects observed in preclinical models highlight the critical role of IK in maintaining cardiovascular homeostasis and warrant careful consideration in the development of drugs targeting this channel. The detailed methodologies and data presented in this guide are intended to support further research into the multifaceted actions of this compound and the broader implications of IK modulation.
References
- 1. [PDF] cGMP Signaling and Vascular Smooth Muscle Cell Plasticity | Semantic Scholar [semanticscholar.org]
- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Modulation of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
AM-92016 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Specific Potassium Channel Blocker
Abstract
AM-92016 hydrochloride is a chemical compound recognized for its specific action as a blocker of the delayed rectifier potassium current (IK).[1][2][3][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines experimental protocols for its use, and illustrates its known signaling pathway. While initially investigated for its potential as a Class III anti-arrhythmic agent, in-vivo studies have revealed proarrhythmic and prohypertensive properties.[1][5][6]
Chemical and Physical Properties
This compound is the hydrochloride salt of AM-92016, a sotalol (B1662669) analogue.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride[5] |
| Synonyms | AM-92016 HCl, AM92016 hydrochloride |
| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl[5] |
| Molecular Weight | 483.84 g/mol [2][5] |
| CAS Number | 133229-11-5[5] |
| Purity | ≥98% (HPLC)[5] |
| Appearance | Light yellow to yellow solid |
| Storage | Desiccate at room temperature. For long-term storage, -20°C (1 month) or -80°C (6 months) is recommended for solutions.[1] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the key chemical and physical identifiers and characteristics of this compound.
Mechanism of Action
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[5][6][7] This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes. By inhibiting IK, this compound delays repolarization, thereby prolonging the duration of the action potential.[1][2] Notably, it is devoid of any β-adrenoceptor blocking activity, distinguishing it from its analogue, sotalol.[5][6]
The specificity of this compound for the delayed rectifier potassium channel makes it a valuable tool for studying the role of this channel in cellular physiology and pathophysiology.
Signaling Pathway
Research has elucidated a signaling pathway in which this compound plays a key role in vascular smooth muscle cells. Nitric oxide (NO) typically induces dephosphorylation of ERK1/2 MAP kinase, a process involved in the regulation of vascular tone. This dephosphorylation is dependent on a signaling cascade involving cyclic guanosine (B1672433) monophosphate (cGMP), the potassium channel Kv1.2, and the protein tyrosine phosphatase SHP-1. This compound, by blocking Kv1.2 channels, prevents this NO-induced dephosphorylation of ERK1/2.[5][8]
Preclinical Data
In Vitro Electrophysiological Effects
In Vivo Cardiovascular Effects
In vivo studies in anaesthetized guinea pigs and pigs have demonstrated that this compound exhibits proarrhythmic and prohypertensive activities.
| Parameter | Species | Dose | Effect |
| Heart Rate | Guinea Pig | 10 µg/kg - 5 mg/kg | Significant Increase[1] |
| Systolic Arterial Blood Pressure | Guinea Pig | 10 µg/kg - 5 mg/kg | Significant Increase[1] |
| Left Ventricular Systolic Pressure | Guinea Pig | 10 µg/kg - 5 mg/kg | Significant Increase[1] |
| QT Interval | Guinea Pig | 5 mg/kg | Decreased from 135 ± 10 to 105 ± 4 ms[1] |
| Time to Onset of Ouabain-induced Ventricular Fibrillation | Guinea Pig | 1 mg/kg | Shortened from 18 ± 5 to 12 ± 3 min[1] |
| Total Arrhythmias (post-coronary artery occlusion) | Pig | 2.5 µg/kg/min | Increased from 266 ± 26 to 535 ± 148[1] |
| Time to Onset of Ventricular Fibrillation | Pig | 2.5 µg/kg/min | Reduced from 24 ± 1 to 18 ± 3 min[1] |
Table 2: In Vivo Cardiovascular Effects of this compound. This table summarizes the significant cardiovascular effects observed in preclinical animal models following the administration of this compound.[1]
Experimental Protocols
In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs
This protocol is based on the methodology described by Hagerty et al. (1996).
-
Animal Preparation: Male guinea pigs are anesthetized. The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.
-
Drug Administration: this compound is administered intravenously at doses ranging from 10 µg/kg to 5 mg/kg.
-
Data Acquisition: Heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the QT interval of the electrocardiogram are continuously monitored.
-
Arrhythmia Induction (Optional): To assess proarrhythmic effects, ouabain (B1677812) can be infused intravenously, and the time to the onset of the first arrhythmia and ventricular fibrillation is recorded.
Electrophysiological Recording of Action Potentials
This is a generalized protocol for recording action potentials from isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig or rabbit).
-
Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Recording Solution: Cells are perfused with a physiological extracellular solution. The patch pipette is filled with an appropriate intracellular solution.
-
Action Potential Elicitation: Action potentials are elicited by injecting depolarizing current pulses through the patch pipette.
-
Drug Application: this compound is applied to the bath at various concentrations.
-
Data Analysis: Changes in action potential duration (e.g., APD₅₀ and APD₉₀) are measured and analyzed.
Contradictory Information and Clarifications
Some commercial suppliers have anecdotally reported that this compound acts as a non-selective cation channel blocker, affecting voltage-gated calcium channels and possessing anti-inflammatory and anti-cancer properties.[9] However, the peer-reviewed scientific literature to date consistently characterizes this compound as a specific blocker of the delayed rectifier potassium current, with its primary described effects being on cardiovascular electrophysiology.[1][5][6] Researchers should prioritize data from peer-reviewed studies when considering the mechanism of action of this compound.
Conclusion
This compound is a potent and specific blocker of the delayed rectifier potassium current. Its ability to prolong the action potential duration makes it a useful pharmacological tool for investigating the role of IK in various physiological and pathological processes. While its proarrhythmic and prohypertensive effects observed in vivo have limited its therapeutic potential as an anti-arrhythmic agent, it remains a valuable compound for basic research in the fields of cardiovascular electrophysiology and cell signaling. Researchers utilizing this compound should be aware of its in vivo effects and exercise appropriate caution in experimental design and data interpretation.
References
- 1. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 7. abmole.com [abmole.com]
- 8. Role of SHP-1, Kv.1.2, and cGMP in nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AM 92016 Hydrochloride | 133229-11-5 | IFA22911 [biosynth.com]
AM-92016 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK)[1][2][3]. As an analogue of sotalol (B1662669), it has been investigated for its Class III antiarrhythmic properties. This technical guide provides a comprehensive overview of the electrophysiological and in vivo effects of this compound, including detailed experimental methodologies and a summary of key quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride | [2] |
| Molecular Formula | C19H25Cl3N2O4S | [4] |
| Molecular Weight | 483.84 g/mol | [2][4] |
| CAS Number | 133229-11-5 | [4][5] |
| Purity | ≥98% (HPLC) | [2] |
| Synonyms | AM 92016 hydrochloride, Compound II | [1][4][6] |
In Vitro Electrophysiology
This compound has been demonstrated to be a potent blocker of the delayed rectifier potassium current (IK) in isolated cardiac myocytes, an action that underlies its effect on action potential duration.
Quantitative Data: Effects on Cardiac Action Potential and Ion Currents
| Parameter | Species/Cell Type | Effect | Concentration | Reference |
| Action Potential Duration (APD) | Guinea-pig and rabbit ventricular cells | Significantly prolonged at 20% and 90% repolarization | Not specified | [1][7] |
| Delayed Rectifier K+ Current (IK) Blockade (IC50) | Guinea-pig ventricular cells | Inhibition of IK | ~30 nM | [1] |
| Delayed Rectifier K+ Current (IK) Blockade (IC50) | Rabbit sino-atrial node cells | Inhibition of IK | ~40 nM | [6] |
| Action Potential Duration (APD100) | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [6] |
| Spontaneous Cycle Length | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [6] |
| Diastolic Depolarization Rate | Rabbit sino-atrial node cells | Decreased | 50 nM | [6] |
| Inward Rectifier K+ Current (IK1) | Guinea-pig ventricular cells | No effect | 1 µM | [1] |
| Calcium Current (ICa) | Guinea-pig ventricular cells | Not reduced | 1 µM | [1] |
| Peak Calcium Current (ICa,L) | Rabbit sino-atrial node cells | No significant effect | 1 µM | [6] |
| Hyperpolarization-activated Inward Current (If) | Rabbit sino-atrial node cells | No significant effect | 1 µM | [6] |
Experimental Protocol: Whole-Cell Patch Clamp in Isolated Ventricular Myocytes
The following provides a generalized methodology based on standard electrophysiological practices for characterizing the effects of this compound on isolated ventricular myocytes.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from guinea-pig or rabbit hearts.
-
The heart is typically perfused with a collagenase and protease solution to digest the extracellular matrix.
-
The digested ventricular tissue is then gently triturated to release individual myocytes.
2. Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed to record transmembrane currents and action potentials.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
The external solution (Tyrode's solution) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Action potentials are elicited by brief suprathreshold current injections.
-
To record IK, the cell is held at a holding potential of approximately -40 mV to inactivate sodium and calcium channels. Depolarizing voltage steps are then applied to activate IK. The resulting tail currents upon repolarization are measured to assess the extent of IK blockade by this compound.
3. Data Analysis:
-
Action potential duration is measured at 20% and 90% of repolarization (APD20 and APD90).
-
The concentration-response curve for IK blockade is constructed by measuring the reduction in tail current amplitude at various concentrations of this compound. The IC50 value is then calculated by fitting the data to a Hill equation.
In Vivo Cardiovascular Effects
In vivo studies have revealed that this compound exhibits proarrhythmic and prohypertensive activities.
Quantitative Data: In Vivo Cardiovascular Effects
| Parameter | Animal Model | Dosage | Effect | Reference |
| Heart Rate | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |
| Systolic Arterial Blood Pressure | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |
| Left Ventricular Systolic Pressure | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |
| Contractile Index (dp/dtmax) | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |
| QT Interval | Anesthetized guinea-pigs | 5 mg/kg | Significantly decreased (from 135 ± 10 to 105 ± 4 ms) | [5] |
| Time to Onset of Ouabain-induced Ventricular Fibrillation | Anesthetized guinea-pigs | 1 mg/kg | Shortened (from 18 ± 5 min to 12 ± 3 min) | [5] |
| Number of Arrhythmias (post-coronary artery occlusion) | Anesthetized pigs | 2.5 µg/kg/min infusion | Significantly increased (from 266 ± 26 to 535 ± 148) | [5] |
| Time to Onset of Ventricular Fibrillation (post-coronary artery occlusion) | Anesthetized pigs | 2.5 µg/kg/min infusion | Significantly reduced (from 24 ± 1 min to 18 ± 3 min) | [5] |
Experimental Protocol: In Vivo Arrhythmia Model
The following outlines a general procedure for assessing the in vivo arrhythmogenic potential of this compound in an anesthetized animal model.
1. Animal Preparation:
-
Male guinea pigs or pigs are anesthetized (e.g., with pentobarbitone sodium).
-
The trachea is cannulated for artificial ventilation.
-
Catheters are inserted into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
ECG electrodes are placed to monitor cardiac electrical activity.
2. Arrhythmia Induction:
-
Chemical Induction: A proarrhythmic agent such as ouabain (B1677812) is infused intravenously at a constant rate until the onset of ventricular fibrillation.
-
Ischemia-induced Arrhythmia: The left anterior descending coronary artery is occluded to induce myocardial ischemia and subsequent arrhythmias.
3. Drug Administration:
-
A bolus dose or a continuous infusion of this compound is administered intravenously.
-
A control group receives a vehicle infusion.
4. Data Collection and Analysis:
-
Continuous monitoring of ECG, heart rate, and arterial blood pressure is performed.
-
The time to the first arrhythmia and the onset of ventricular fibrillation are recorded.
-
The total number of arrhythmic events over a specified period is quantified.
-
Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the drug-treated group with the control group.
Signaling Pathways
Cardiac Action Potential and the Role of IK
The cardiac action potential is a complex interplay of various ion currents. The delayed rectifier potassium current (IK) is crucial for the repolarization phase (Phase 3). By blocking IK, this compound prolongs this phase, thereby increasing the action potential duration.
Caption: Role of AM-92016 HCl in the cardiac action potential.
Vascular Smooth Muscle Cell Signaling
In rat vascular smooth muscle cells, this compound has been shown to prevent nitric oxide (NO)-induced dephosphorylation of ERK1/2 MAP kinase by blocking Kv1.2 potassium channels[2][8]. This suggests a role for this compound in modulating vascular tone.
Caption: AM-92016 HCl in NO-mediated vascular signaling.
Conclusion
This compound is a valuable research tool for studying the function of delayed rectifier potassium channels. Its high potency and specificity for IK make it a useful pharmacological agent for investigating the role of this current in cardiac electrophysiology and other physiological processes. However, its proarrhythmic and prohypertensive effects in vivo warrant careful consideration in the design and interpretation of experimental studies. This guide provides a foundational understanding of this compound for researchers in pharmacology, physiology, and drug development.
References
- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells [pubmed.ncbi.nlm.nih.gov]
- 2. Role of SHP-1, Kv.1.2, and cGMP in nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by Compound II, a sotalol analogue, of delayed rectifier current (iK) in rabbit isolated sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
AM-92016 Hydrochloride: A Technical Guide for Researchers
CAS Number: 133229-11-5
This technical guide provides an in-depth overview of AM-92016 hydrochloride, a valuable tool for researchers in pharmacology and drug development. This document collates available physicochemical, pharmacological, and mechanistic data, presenting it in a clear and accessible format for scientists and professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 133229-11-5 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1][2][4] |
| Molecular Weight | 483.84 g/mol | [2][4] |
| Purity | ≥98% (HPLC) | [3][4] |
| Appearance | White crystalline powder | [1] |
| Solubility | DMSO: 125 mg/mL (258.35 mM) | MedchemExpress Datasheet |
| Storage | Store at -20°C for long-term storage. | BioCrick Certificate of Analysis |
Pharmacological Profile
This compound is primarily recognized as a specific blocker of the delayed rectifier potassium current (IK).[5] This activity underlies its effects on cellular membrane repolarization and the duration of nerve impulses.
Primary Pharmacological Activity
| Target | Action | Potency (IC₅₀) | Cell Type | Source |
| Delayed Rectifier Potassium Current (IK) | Blocker | 40 nM | Rabbit sino-atrial node cells | Lei M & Brown HF, 1998 |
Other Reported Activities
-
Proarrhythmic and Prohypertensive Effects: In vivo studies have indicated that this compound can exhibit proarrhythmic and prohypertensive activities.
-
Lack of β-adrenoceptor Blocking Activity: The compound is noted to be devoid of any β-adrenoceptor blocking activity.
-
Anti-inflammatory and Analgesic Properties: While mentioned in some commercial literature, there is a lack of peer-reviewed scientific studies to substantiate and quantify the anti-inflammatory and analgesic effects of this compound.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the blockade of delayed rectifier potassium channels, which leads to a prolongation of the action potential duration in excitable cells.
Furthermore, research by Palen et al. (2005) has implicated this compound in the modulation of the ERK1/2 MAP kinase signaling pathway in vascular smooth muscle cells, particularly in the context of nitric oxide (NO) signaling.
Below is a diagram illustrating the proposed signaling pathway involving this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are summaries of methodologies from key studies investigating the effects of this compound. For complete details, it is imperative to consult the full-text articles.
Electrophysiological Recording of Potassium Currents
This protocol is based on the methodology described in studies investigating the effects of AM-92016 on cardiac ion channels.
-
Cell Preparation: Isolation of single ventricular myocytes from guinea-pig or rabbit hearts, or sino-atrial node cells from rabbit hearts, using enzymatic digestion methods.
-
Electrophysiological Recording: Whole-cell patch-clamp technique is employed to record ionic currents.
-
Pipette Solution (Typical): (in mM) KCl 140, MgCl₂ 2, HEPES 10, EGTA 10, ATP 5 (pH adjusted to 7.2 with KOH).
-
External Solution (Typical): (in mM) NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 10 (pH adjusted to 7.4 with NaOH).
-
-
Data Acquisition and Analysis: Currents are evoked by applying specific voltage-clamp protocols. The effect of this compound is assessed by comparing the current amplitudes before and after application of the compound at various concentrations. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.
In Vivo Cardiovascular Effects in Guinea Pigs
This protocol is a summary of the in vivo studies investigating the cardiovascular effects of AM-92016.
-
Animal Model: Anesthetized guinea pigs.
-
Surgical Preparation: Catheterization of the carotid artery for blood pressure measurement and the jugular vein for drug administration. Insertion of a catheter into the left ventricle for measurement of left ventricular pressure.
-
Hemodynamic Measurements: Recording of heart rate, systolic and diastolic blood pressure, and left ventricular systolic pressure.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Analysis: Hemodynamic parameters are recorded and analyzed to determine the dose-dependent effects of the compound on cardiovascular function.
Western Blotting for ERK1/2 Phosphorylation
This protocol is based on the study by Palen et al. (2005) investigating the effect of AM-92016 on vascular smooth muscle cell signaling.
-
Cell Culture: Rat aortic vascular smooth muscle cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound at a specified concentration and for a specific duration, followed by stimulation with a nitric oxide donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP).
-
Protein Extraction: Cells are lysed, and protein concentration is determined.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of AM-92016 on ERK1/2 phosphorylation.
Conclusion
This compound is a potent and specific blocker of the delayed rectifier potassium current, making it a critical research tool for studying cardiac electrophysiology and ion channel function. Its role in modulating the ERK1/2 MAP kinase pathway suggests broader applications in vascular biology research. Further investigation is warranted to elucidate the reported anti-inflammatory and analgesic properties of this compound. This guide provides a comprehensive summary of the current knowledge on this compound to aid researchers in their experimental design and data interpretation.
References
- 1. JCI Insight - Identification of ion-channel modulators that protect against aminoglycoside-induced hair cell death [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
AM-92016 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AM-92016 hydrochloride, a specific blocker of the time-dependent delayed rectifier potassium current (IK). This document consolidates key chemical and biological data, outlines detailed experimental protocols derived from published literature, and visualizes associated signaling pathways and workflows to support researchers in pharmacology and drug development.
Core Compound Information
This compound is a potent pharmacological tool for investigating the physiological and pathological roles of delayed rectifier potassium channels. Its specificity makes it a valuable agent for studying cardiac electrophysiology and neuronal excitability.
| Property | Value | Citation(s) |
| Molecular Weight | 483.84 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [2][3] |
| CAS Number | 133229-11-5 | [4][5] |
| Mechanism of Action | Specific blocker of the delayed rectifier potassium current (IK) | [1][5] |
| Primary Biological Effects | Delays membrane repolarization, prolongs action potential duration | [5][6] |
| Observed In Vivo Activity | Proarrhythmic and prohypertensive effects |
Biological Activity and Mechanism of Action
This compound exerts its effects by specifically blocking the delayed rectifier potassium current (IK), a crucial component in the repolarization phase of the action potential in excitable cells such as cardiomyocytes and neurons.[1][5] By inhibiting this current, this compound delays the efflux of potassium ions, thereby prolonging the duration of the action potential.[6] This targeted action makes it a subject of interest in cardiovascular research, particularly in the study of arrhythmias. However, it is important to note that this compound has been shown to exhibit proarrhythmic and prohypertensive activities in vivo.[7]
One study in vascular smooth muscle cells has suggested a potential link between the regulation of potassium channels and the ERK1/2 MAP kinase signaling pathway. The research indicated that this compound inhibited nitric oxide-induced ERK1/2 dephosphorylation, suggesting a complex interplay between ion channel function and intracellular signaling cascades.[6]
Experimental Protocols
The following protocols are derived from methodologies described in the scientific literature for studying the effects of AM-92016 and similar ion channel blockers.
In Vitro Electrophysiology: Patch-Clamp Recording of Delayed Rectifier Potassium Current (IK)
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on the delayed rectifier potassium current in isolated ventricular myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or rabbit) using enzymatic digestion.
-
Suspend the isolated cells in a Tyrode's solution.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
3. Patch-Clamp Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit IK by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).
-
Record baseline IK currents.
-
Perfuse the cells with the external solution containing this compound at the desired concentration (e.g., 1 µM).[6]
-
Record IK currents in the presence of the compound and compare with baseline to determine the extent of inhibition.
Workflow for In Vitro Patch-Clamp Experiment
Caption: Workflow for assessing this compound's effect on IK.
In Vivo Assessment of Proarrhythmic and Cardiovascular Effects
This protocol is based on studies investigating the in vivo cardiovascular effects of AM-92016.[7]
1. Animal Model and Anesthesia:
-
Use an appropriate animal model (e.g., anesthetized guinea pigs or pigs).
-
Anesthetize the animal and maintain anesthesia throughout the experiment.
2. Surgical Preparation and Monitoring:
-
Cannulate the femoral artery for blood pressure monitoring.
-
Insert catheters into the femoral vein for drug administration.
-
Place ECG leads to monitor heart rate and QT interval.
-
For more detailed hemodynamic assessment, a catheter can be placed in the left ventricle to measure left ventricular systolic pressure and dP/dtmax.
3. Experimental Procedure:
-
Allow the animal to stabilize after surgery and record baseline cardiovascular parameters.
-
Administer this compound intravenously at various doses (e.g., 10 µg/kg to 5 mg/kg).[7]
-
Continuously monitor and record heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure, dP/dtmax, and the QT interval.
-
To assess proarrhythmic potential, an arrhythmogenic challenge can be introduced, such as an intravenous infusion of ouabain, and the time to onset of arrhythmias and ventricular fibrillation can be measured.[7]
4. Data Analysis:
-
Compare the cardiovascular parameters before and after the administration of this compound.
-
Analyze the dose-response relationship for the observed effects.
-
In proarrhythmia models, compare the time to arrhythmia onset in vehicle-treated versus AM-92016-treated animals.
Signaling Pathway
The delayed rectifier potassium channel's activity can be modulated by various intracellular signaling pathways. While the direct regulatory pathway for AM-92016's target is a subject of ongoing research, a plausible generalized pathway involves protein kinases that can phosphorylate the channel or associated regulatory proteins, thereby altering its gating properties. The ERK1/2 pathway has been implicated in the regulation of some potassium channels.
Potential Signaling Pathway Involving Delayed Rectifier Potassium Channel Regulation
Caption: Regulation of the delayed rectifier K+ channel and the inhibitory action of AM-92016 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound;CAS No.:133229-11-5 [chemshuttle.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. glpbio.cn [glpbio.cn]
- 7. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-92016 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Mechanism of Action, and Experimental Data of a Specific Potassium Channel Blocker
This technical guide provides a comprehensive overview of AM-92016 hydrochloride, a potent and specific blocker of the delayed rectifier potassium current (IK). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential applications of this compound.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the methanesulfonamide (B31651) class of compounds. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride[1] |
| CAS Number | 133229-11-5[2][3][4][5] |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S[1][3][5] |
| Molecular Weight | 483.84 g/mol [1][2][5] |
| Appearance | White crystalline powder[3] |
| Purity | >98% (as determined by HPLC)[5] |
| Solubility | Soluble in DMSO (125 mg/mL)[6] |
| Storage | Store at 4°C in a sealed container, away from moisture and light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[6] |
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Mechanism of Action
This compound is a specific blocker of the delayed rectifier potassium current (IK)[2][7]. This ion channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IK, this compound prolongs the action potential duration, a characteristic of Class III antiarrhythmic agents[8]. This mechanism is responsible for restricting the duration of the nerve impulse[2].
The signaling pathway affected by this compound is illustrated below:
Caption: Signaling pathway of this compound's action.
Experimental Data
In Vitro Efficacy
This compound has been shown to be a potent blocker of the delayed rectifier potassium current in isolated cardiac myocytes.
| Parameter | Value | Species/Cell Type | Reference |
| IC₅₀ (IK Blockade) | ~30-40 nM | Rabbit sino-atrial node cells | [7] |
In Vivo Studies
In vivo studies in animal models have demonstrated the cardiovascular effects of this compound.
| Species | Dosage | Key Findings | Reference |
| Guinea Pig | 10 µg/kg - 5 mg/kg | Increased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure. Decreased QT interval from 135 ± 10 to 105 ± 4 ms (B15284909) at 5 mg/kg. Exhibited proarrhythmic activity. | Hagerty et al., 1996 |
| Pig | 2.5 µg/kg/min infusion | Increased the number of arrhythmias following coronary artery occlusion. | Hagerty et al., 1996 |
Experimental Protocols
Plausible Synthesis Route
A potential synthetic route for this compound could involve a multi-step process starting from commercially available precursors. A generalized workflow is presented below. Disclaimer: This is a hypothetical synthesis scheme and has not been experimentally validated.
Caption: A plausible synthetic workflow for this compound.
In Vitro Electrophysiology Protocol (Generalized)
The following is a generalized protocol for assessing the effect of this compound on the delayed rectifier potassium current (IK) in isolated cardiomyocytes using the whole-cell patch-clamp technique.
1. Cell Isolation:
- Isolate ventricular myocytes from the heart of a suitable animal model (e.g., rabbit, guinea pig) by enzymatic digestion.
2. Patch-Clamp Recording:
- Prepare borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with the internal solution.
- The internal solution should contain (in mM): 110 KCl, 10 HEPES, 5 K₂-ATP, 5 MgCl₂, 1 CaCl₂, 10 EGTA, adjusted to pH 7.2 with KOH.
- The external solution (Tyrode's solution) should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
- Establish a whole-cell recording configuration.
- Hold the cell membrane potential at -80 mV.
3. IK Measurement:
- Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) to elicit IK.
- Record the resulting outward potassium currents.
4. Drug Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations in the external solution.
- Perfuse the cells with the drug-containing solution.
5. Data Analysis:
- Measure the peak outward current at the end of the depolarizing pulse before and after drug application.
- Calculate the percentage of current inhibition at each concentration.
- Construct a concentration-response curve and determine the IC₅₀ value by fitting the data to a Hill equation.
Conclusion
This compound is a valuable research tool for studying the role of the delayed rectifier potassium current in cardiac electrophysiology and other physiological processes. Its high potency and specificity make it a suitable probe for investigating the consequences of IK blockade. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound;CAS No.:133229-11-5 [chemshuttle.com]
- 5. biocrick.com [biocrick.com]
- 6. AM 92016 Hydrochloride | 133229-11-5 | IFA22911 [biosynth.com]
- 7. glpbio.cn [glpbio.cn]
- 8. Potassium channel blocker - Wikipedia [en.wikipedia.org]
AM-92016 Hydrochloride: A Technical Review of a Specific Delayed Rectifier Potassium Current Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a pharmacological agent identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3] This current is a critical component in the repolarization phase of the cardiac action potential and plays a significant role in regulating neuronal excitability. By inhibiting IK, this compound prolongs the action potential duration, a mechanism of interest in the development of antiarrhythmic drugs and other therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.
Core Mechanism of Action
This compound exerts its primary pharmacological effect by specifically blocking the delayed rectifier potassium channels.[2][3] These channels are voltage-gated and their activation contributes to the outward flow of potassium ions, which is essential for repolarizing the cell membrane following depolarization. By obstructing these channels, this compound delays repolarization, thereby extending the duration of the action potential.[2][3] This targeted action makes it a valuable tool for studying the physiological roles of IK and as a potential therapeutic agent. Notably, it is reported to be devoid of any β-adrenoceptor blocking activity.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various experimental models.
| Parameter | Value | Species | Tissue/Cell Type | Reference |
| IC50 | 40 nM | Rabbit | Sino-atrial node cells | [2] |
| Effective Concentration | 1 µM | Guinea-pig & Rabbit | Ventricular cells | [2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Dose | Effect | Species | Reference |
| Increased Heart Rate | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |
| Increased Left Ventricular Systolic Pressure | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |
| Increased Systolic Arterial Blood Pressure | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |
| Increased Contractile Index (dp/dtmax) | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |
| Proarrhythmic Activity | 1-5 mg/kg | Observed | Guinea-pigs | [2] |
Table 2: In Vivo Cardiovascular Effects of this compound
Signaling Pathway Involvement
This compound has been implicated in the modulation of the nitric oxide (NO)-induced ERK1/2 MAP kinase signaling pathway in vascular smooth muscle cells. Specifically, it has been shown to inhibit the dephosphorylation of ERK1/2 that is induced by NO.[2] This suggests a potential role for the delayed rectifier potassium current in the regulation of this important signaling cascade.
Caption: Proposed signaling pathway of this compound's effect on ERK1/2.
Key Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in Cardiac Myocytes
This protocol is a generalized representation based on standard methodologies for recording ionic currents in isolated cardiac myocytes.
Caption: A typical workflow for whole-cell patch-clamp experiments.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of the subject species (e.g., guinea pig, rabbit).
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution typically containing (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to allow electrical access to the cell's interior.
-
Voltage Clamp Protocol: The cell is held at a holding potential of -40 mV to inactivate fast sodium channels. Depolarizing voltage steps (e.g., to +50 mV for 200-500 ms) are applied to elicit the delayed rectifier potassium current.
-
Data Acquisition: Currents are recorded before, during, and after the application of various concentrations of this compound to determine its inhibitory effects.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of ERK1/2 in response to drug treatment.
Methodology:
-
Cell Culture and Treatment: Vascular smooth muscle cells are cultured to an appropriate confluency. Cells are then treated with a nitric oxide donor (e.g., SNP) in the presence or absence of this compound for a specified duration.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands to determine the relative change in phosphorylation.
Conclusion
This compound is a potent and specific inhibitor of the delayed rectifier potassium current. The available data demonstrate its ability to prolong action potential duration in cardiac cells and modulate signaling pathways in vascular smooth muscle. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's pharmacological properties and its potential as a therapeutic agent. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties.
References
AM-92016 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). Developed as an analog of the Class III antiarrhythmic agent sotalol (B1662669), it was investigated for its potential to prolong cardiac action potential duration without exhibiting β-adrenoceptor blocking activity. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and key experimental findings related to this compound. It includes structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and visualizations of its mechanism of action and experimental workflows.
Discovery and Rationale
AM-92016 was developed in the early 1990s as part of a research program aimed at creating more potent and selective Class III antiarrhythmic agents. The foundational work by Connors, Gill, Terrar, and colleagues sought to improve upon the pharmacological profile of sotalol, a drug known for its dual action as a β-blocker and a potassium channel blocker. The primary goal was to isolate and enhance the Class III activity—the blockade of the delayed rectifier potassium current (IK)—which is responsible for prolonging the cardiac action potential duration (APD) and the effective refractory period, while eliminating the β-blocking effects.
AM-92016, referred to as "compound II" in early publications, emerged as a promising candidate from a series of synthesized (4-methanesulfonamidophenoxy)propanolamines.[1] It demonstrated high potency in blocking IK at nanomolar concentrations, approximately 1000 times more potent than sotalol in in-vitro studies.[2] However, subsequent in-vivo studies revealed that this potent IK blockade led to proarrhythmic and prohypertensive effects, limiting its therapeutic potential.[2]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, starting from commercially available materials. The following protocol is based on the synthetic scheme for analogous (4-methanesulfonamidophenoxy)propanolamines.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide
-
4-Aminophenol is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.
-
The solution is cooled in an ice bath.
-
Methanesulfonyl chloride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then worked up by adding dilute hydrochloric acid and extracting with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-hydroxyphenyl)methanesulfonamide.
Step 2: Synthesis of 1-(4-methanesulfonamidophenoxy)-2,3-epoxypropane
-
N-(4-hydroxyphenyl)methanesulfonamide is dissolved in a suitable solvent such as ethanol (B145695) or dimethylformamide.
-
A base, such as sodium hydroxide (B78521) or potassium carbonate, is added to the solution.
-
Epichlorohydrin is added, and the mixture is heated to reflux for several hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed, dried, and concentrated to give the crude epoxide, which can be purified by column chromatography.
Step 3: Synthesis of 1-(4-methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol (AM-92016 free base)
-
N-methyl-3,4-dichlorophenylethylamine is synthesized separately by standard methods (e.g., reductive amination of 3,4-dichlorophenylacetaldehyde with methylamine).
-
1-(4-methanesulfonamidophenoxy)-2,3-epoxypropane and N-methyl-3,4-dichlorophenylethylamine are dissolved in a suitable solvent like ethanol or isopropanol.
-
The mixture is heated to reflux for several hours.
-
The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the free base of AM-92016.
Step 4: Formation of this compound
-
The purified free base of AM-92016 is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in ether) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
References
In-depth Analysis of AM-92016 Hydrochloride Reveals Limited Public Data on Anti-inflammatory Properties
A comprehensive review of publicly available scientific and commercial literature indicates that while AM-92016 hydrochloride is well-documented as a specific blocker of the delayed rectifier potassium current (IK), detailed research into its anti-inflammatory properties is scarce. Key quantitative data, experimental protocols, and specific signaling pathways related to inflammation are not sufficiently detailed in the public domain to construct an in-depth technical guide as requested.
This compound is primarily characterized as a cardiovascular agent that prolongs the action potential duration in ventricular cells by inhibiting potassium channels.[1][2][3] This activity has led to its investigation as a putative Class III anti-arrhythmic drug, though it has also been noted to exhibit proarrhythmic and prohypertensive effects in vivo.[1][2][4]
Anti-inflammatory Claims and Data Gaps
The primary assertion of the compound's anti-inflammatory effects comes from a single commercial source, which states that this compound inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in monocytes stimulated by lipopolysaccharides (LPS).[5] The same source suggests its efficacy in treating inflammatory conditions such as chronic prostatitis and inflammatory bowel disease.[5]
However, an extensive search for the underlying peer-reviewed research to support these specific claims did not yield published studies. Without access to the primary data, crucial details for a technical whitepaper—such as dose-response relationships, IC50 values for cytokine inhibition, and detailed experimental methodologies—are unavailable.
Established Mechanism of Action
The well-documented mechanism for this compound centers on its function as a potassium channel blocker.[1][6][7][8] It specifically inhibits the time-dependent delayed rectifier potassium current (IK), which is crucial for repolarizing the cell membrane and thereby regulating the duration of nerve impulses and cardiac action potentials.[1][6][7] In rabbit sino-atrial node cells, the compound was found to inhibit the IK current with an IC50 value of 40 nM.[1]
Another study noted that this compound inhibited nitric oxide (NO)-induced ERK1/2 dephosphorylation in vascular smooth muscle cells, suggesting an interaction with cellular signaling pathways beyond simple channel blocking.[1][2] However, the direct link between this observation and a broader anti-inflammatory effect on cytokine production in immune cells is not established in the available literature.
Hypothetical Signaling Pathway and Workflow
While no specific diagrams can be generated from empirical data on AM-92016's anti-inflammatory action, we can conceptualize the general workflow for the type of experiment that would be required to validate the claims.
A hypothetical experimental workflow to test the anti-inflammatory properties of this compound would involve isolating monocytes, stimulating them with LPS to induce an inflammatory response, and then measuring the levels of key pro-inflammatory cytokines.
Similarly, the claimed mechanism of inhibiting cytokine production in LPS-stimulated monocytes would likely involve the interruption of the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary route for LPS activation.
Conclusion
The assertion that this compound possesses significant anti-inflammatory properties by inhibiting key cytokines is intriguing but currently unsubstantiated by accessible, peer-reviewed scientific literature. The information required to produce a detailed technical guide—including quantitative data for comparative tables and validated experimental protocols—is not available in the public domain. Researchers and drug development professionals interested in this compound's anti-inflammatory potential would need to conduct foundational in vitro and in vivo studies to characterize its mechanism of action, efficacy, and safety profile in inflammatory models.
References
- 1. Potassium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 2. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. Inflammatory Prostatitis Plus IBS-D Subtype and Correlation with Immunomodulating Agent Imbalance in Seminal Plasma: Novel Combined Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Potassium channel modulators and how do they work? [synapse.patsnap.com]
- 7. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AM-92016 Hydrochloride Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4][5][6][7] As an analogue of sotalol (B1662669), it is devoid of β-adrenoceptor blocking activity.[4] Its primary mechanism of action involves the delay of repolarization by inhibiting the rectifier potassium channel, thereby prolonging the action potential duration.[1][2][3] This property makes it a valuable tool for studying the role of IK in cardiac electrophysiology and for the development of novel antiarrhythmic agents. This document provides detailed protocols for the characterization of this compound's effects on the delayed rectifier potassium current using the whole-cell patch clamp technique, based on published literature.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory action of this compound on the delayed rectifier potassium current (IK).
| Parameter | Value | Cell Type | Species | Reference |
| IC50 | ~30 nM | Ventricular Cells | Guinea-pig | Conners et al., 1992[1] |
| IC50 | 40 nM | Sino-atrial Node Cells | Rabbit | Lei and Brown, 1998 (as cited by other sources)[8] |
Signaling Pathway and Mechanism of Action
This compound directly blocks the delayed rectifier potassium channel (IK), which is a voltage-gated potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are reconstructed based on the methods described by Conners et al. (1992) and general patch clamp procedures for cardiac myocytes.
Cell Preparation: Isolation of Ventricular Myocytes
Materials:
-
Guinea-pig or rabbit heart
-
Collagenase-based digestion solution
-
Tyrode's solution (or similar physiological saline)
Procedure:
-
Humanely euthanize the animal according to institutional guidelines.
-
Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free Tyrode's solution to wash out the blood.
-
Switch to a low-calcium Tyrode's solution containing collagenase to digest the extracellular matrix.
-
After digestion, perfuse with a "stop" solution (e.g., Kraft-Brühe solution) to wash out the enzyme.
-
Mechanically dissociate the ventricles to release individual myocytes.
-
Store the isolated myocytes in a holding solution at room temperature for use within the day.
Solutions for Patch Clamp Recording
External (Bath) Solution (in mM):
-
NaCl: 135
-
KCl: 5.4
-
CaCl2: 1.8
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
pH adjusted to 7.4 with NaOH
Internal (Pipette) Solution (in mM):
-
K-Aspartate or K-Gluconate: 120
-
KCl: 20
-
MgCl2: 2
-
HEPES: 10
-
EGTA: 10
-
Mg-ATP: 5
-
pH adjusted to 7.2 with KOH
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch Clamp Protocol
Equipment:
-
Patch clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Using the micromanipulator, approach a single, healthy myocyte with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once in proximity to the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the internal solution for 5-10 minutes before recording.
Voltage-Clamp Protocol for IK Recording
-
Hold the membrane potential at a holding potential of -40 mV to inactivate sodium and calcium channels.
-
Apply depolarizing voltage steps to a range of potentials (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms (B15284909) to activate the delayed rectifier potassium currents.
-
Repolarize the membrane to a potential of -30 mV to record the outward tail currents. The amplitude of the tail current is proportional to the conductance of the IK channels that were open at the end of the depolarizing step.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound and repeat the voltage-clamp protocol.
Data Analysis
-
Measure the peak amplitude of the outward tail currents at each test potential, both in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for a patch clamp experiment to characterize the effects of this compound.
Caption: Experimental workflow for patch clamp analysis.
Safety and Handling
This compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Storage:
-
Store the solid compound at -20°C for long-term storage.
-
Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
References
- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 5. This compound|133229-11-5|Active Biopharma Corp [activebiopharma.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. glpbio.cn [glpbio.cn]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for AM-92016 Hydrochloride in Isolated Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK) in cardiac myocytes.[1] As an analogue of sotalol (B1662669), it is devoid of β-adrenoceptor blocking activity, making it a valuable tool for investigating the specific role of IK in cardiac electrophysiology.[1] These application notes provide detailed protocols for the use of this compound in isolated ventricular myocytes, covering its effects on action potential duration, ion channel currents, and intracellular calcium transients. The provided methodologies are intended to guide researchers in designing and executing experiments to elucidate the electrophysiological properties of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in isolated ventricular myocytes.
Table 1: Effect of this compound on Action Potential Duration (APD) in Guinea-Pig Ventricular Myocytes
| Parameter | Control | AM-92016 (100 nM) | % Change |
| APD at 20% Repolarization (APD20) | 135 ± 15 ms | 184 ± 22 ms | +36.3% |
| APD at 90% Repolarization (APD90) | 245 ± 25 ms | 338 ± 34 ms | +38.0% |
| Resting Membrane Potential | -81 ± 2 mV | -81 ± 2 mV | No Change |
| Action Potential Amplitude | 125 ± 5 mV | 130 ± 6 mV | +4.0% |
Data are presented as mean ± S.E.M. (n=5-7 cells). Data extracted from Connors et al., 1992.[1]
Table 2: Inhibition of Delayed Rectifier Potassium Current (IK) by this compound in Rabbit Ventricular Myocytes
| Concentration | % Inhibition of IK | IC50 |
| 50 nM | ~50% | ~30 nM |
| 1 µM | Time-dependent inhibition | - |
Data extracted from Connors et al., 1992.[1]
Table 3: Effect of this compound on Calcium Transients in Guinea-Pig Ventricular Myocytes
| Parameter | Control | AM-92016 (100 nM) |
| Ca2+-activated current magnitude | Baseline | Increased |
Qualitative data from White et al., 1993, indicating an increase in the intracellular calcium transient.[2]
Signaling Pathways and Experimental Workflows
References
- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The positive inotropic effect of compound II, a novel analogue of sotalol, on guinea-pig papillary muscles and single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-92016 Hydrochloride in the Study of Delayed Rectifier Current
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK).[1][2][3][4] This characteristic makes it a valuable pharmacological tool for the investigation of cardiac repolarization, action potential duration, and the physiological roles of IK in various cell types. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on the slow component of the delayed rectifier current, IKs.
The delayed rectifier potassium current is a critical component in the repolarization phase of the cardiac action potential, contributing to the termination of the plateau phase and the return to the resting membrane potential. It is comprised of two main components: the rapid delayed rectifier current (IKr) and the slow delayed rectifier current (IKs). This compound's specificity for IK allows for the targeted investigation of this current's contribution to cardiac electrophysiology.
Quantitative Data Summary
| Ion Channel | Test System | IC50 | Reference |
| Delayed Rectifier K+ Current (IK) | Rabbit sino-atrial node cells | 40 nM | [1][4] |
Further studies are required to fully characterize the selectivity profile of this compound against other cardiac ion channels such as hERG (IKr), NaV1.5, and CaV1.2.
Signaling Pathway and Mechanism of Action
The delayed rectifier potassium current, particularly its slow component IKs, plays a crucial role in the repolarization of the cardiac action potential. The IKs channel is a tetramer formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. During the plateau phase of the action potential, depolarization triggers the opening of these channels, leading to an efflux of potassium ions from the cell. This outward current contributes to the repolarization of the cell membrane, bringing it back to its resting potential. This compound exerts its effect by directly blocking this channel, thereby inhibiting the outward potassium current and prolonging the action potential duration.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of IKs in Isolated Cardiomyocytes
This protocol describes the methodology to isolate and record the slow delayed rectifier potassium current (IKs) from ventricular myocytes and to assess the inhibitory effect of this compound.
1. Cell Isolation:
-
Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.
-
Store the isolated myocytes in a holding solution at room temperature for use within 8 hours.
2. Solutions and Reagents:
-
External Solution (Tyrode's Solution), in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents should be blocked. For example, add a Na+ channel blocker (e.g., 30 µM Tetrodotoxin) and a Ca2+ channel blocker (e.g., 1 µM Nifedipine). To specifically block IKr, a selective blocker like E-4031 (5 µM) can be included.
-
Internal (Pipette) Solution, in mM: 120 K-Aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute to the desired final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single, healthy myocyte.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
4. Voltage-Clamp Protocol to Elicit IKs:
-
From the holding potential of -80 mV, apply a series of depolarizing voltage steps. A typical protocol to activate IKs involves depolarizing pulses to potentials ranging from -40 mV to +60 mV in 10 or 20 mV increments, with a duration of 2 to 5 seconds to allow for the slow activation of the current.
-
Following the depolarizing step, repolarize the membrane to a potential such as -40 mV to record the tail currents. The amplitude of the tail current is often used to construct the current-voltage relationship for IKs.
-
The pulse frequency should be low (e.g., every 10-15 seconds) to allow for complete channel deactivation between pulses.
5. Application of this compound:
-
After obtaining a stable baseline recording of IKs, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current at steady-state inhibition for each concentration to determine the concentration-response relationship.
6. Data Analysis:
-
Measure the amplitude of the IKs tail current at the beginning of the repolarizing step.
-
Plot the percentage of current inhibition against the concentration of this compound and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Measurement of Action Potential Duration (APD) in Response to this compound
This protocol outlines the procedure to measure changes in action potential duration in isolated cardiomyocytes following the application of this compound.
1. Cell Preparation and Solutions:
-
Follow the same cell isolation and solution preparation steps as in Protocol 1. The external solution should be standard Tyrode's solution without the addition of other channel blockers to observe the integrated effect on the action potential.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier in current-clamp mode.
-
Establish a whole-cell configuration as described in Protocol 1.
3. Action Potential Elicitation:
-
Inject short (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Record stable baseline action potentials for several minutes.
4. Application of this compound:
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration before recording.
5. Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Plot the percentage change in APD50 and APD90 as a function of the this compound concentration to characterize its effect on action potential duration. In guinea-pig and rabbit ventricular cells, AM-92016 has been shown to significantly increase action potential duration at both 20% and 90% repolarization levels.[1]
Troubleshooting and Considerations
-
Cell Health: The quality of the isolated myocytes is critical for successful recordings. Ensure minimal enzymatic digestion time and handle cells gently.
-
Solution Quality: Use high-purity water and reagents. Filter all solutions before use.
-
DMSO Concentration: The final concentration of DMSO in the external solution should be kept low (typically <0.1%) to avoid non-specific effects.
-
Specificity: Although AM-92016 is reported to be a specific IK blocker, it is good practice to confirm its lack of effect on other major cardiac currents (INa, ICa,L, IKr) in the specific cell type being studied, if a comprehensive selectivity profile is not available.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the delayed rectifier potassium current in cardiac and other excitable cells.
References
Application Notes and Protocols for In Vivo Administration of AM-92016 Hydrochloride in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (I_K_). Its activity on cardiac ion channels makes it a subject of interest in cardiovascular research, particularly in the study of cardiac arrhythmias. These application notes provide a comprehensive overview of the in vivo administration of this compound in guinea pigs, based on published preclinical research. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the cardiovascular effects of this compound.
Mechanism of Action
This compound selectively blocks the delayed rectifier potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, the compound prolongs the action potential duration. This mechanism is the hallmark of Class III antiarrhythmic agents. In ventricular cells of guinea pigs, AM-92016 has been shown to significantly prolong the action potential duration at both 20% and 90% repolarization levels without affecting the resting membrane potential. The IC50 for this effect is approximately 30 nM.[1]
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound administered to anesthetized guinea pigs.
Table 1: Animal Model and Anesthesia
| Parameter | Details |
| Species | Guinea Pig |
| Anesthetic | Pentobarbitone sodium |
| Anesthetic Dosage | 60 mg/kg |
| Route of Anesthesia | Intraperitoneal (i.p.) |
Table 2: In Vivo Effects of this compound on Cardiovascular Parameters in Anesthetized Guinea Pigs
| Dosage | Heart Rate (beats/min) | Systolic Arterial Blood Pressure (mmHg) | Left Ventricular Systolic Pressure (mmHg) | Contractile Index (dp/dt_max_) | QT Interval (ms) |
| Control | 300 ± 15 | 80 ± 5 | 90 ± 6 | 2500 ± 200 | 135 ± 10 |
| 10 µg/kg | Increased | Increased | Increased | Increased | - |
| 1 mg/kg | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | - |
| 5 mg/kg | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | 105 ± 4 (decreased) |
| Data presented as mean ± SEM. "Increased" indicates a qualitative observation of an increase, while "Significantly Increased" indicates a statistically significant increase (P < 0.05) as reported in the source literature.[2] |
Table 3: Proarrhythmic Effects of this compound in Ouabain-Challenged Anesthetized Guinea Pigs
| Treatment Group | Time to Onset of First Arrhythmia (min) | Time to Onset of Ventricular Fibrillation (min) |
| Control | - | 18 ± 5 |
| AM-92016 (1 mg/kg) | Shortened | 12 ± 3 (P < 0.05) |
| Data presented as mean ± SEM.[2] |
Experimental Protocols
In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs
This protocol is based on the methodology described by Hagerty et al. (1996).[2]
1. Animal Preparation and Anesthesia:
-
Use adult guinea pigs of either sex.
-
Induce anesthesia with an intraperitoneal injection of pentobarbitone sodium (60 mg/kg).
-
Ensure a stable plane of anesthesia is achieved before proceeding with any surgical procedures.
2. Surgical Instrumentation:
-
Place the anesthetized guinea pig on a heated operating table to maintain body temperature.
-
Perform a tracheotomy and cannulate the trachea to ensure a patent airway. Spontaneous respiration is maintained.
-
Cannulate the right jugular vein for intravenous drug administration.
-
Insert a cannula into the right carotid artery for the measurement of arterial blood pressure.
-
Introduce a catheter into the left ventricle via the right carotid artery for the measurement of left ventricular pressure and the derived contractile index (dp/dt_max_).
-
Attach subcutaneous needle electrodes to the limbs for recording a standard lead II electrocardiogram (ECG).
3. Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline). The specific salt form used in the cited study was the benzoic acid salt.[2]
-
Administer this compound intravenously. The administration can be a bolus injection or a continuous infusion, depending on the experimental design.
-
The dosage range investigated is from 10 µg/kg to 5 mg/kg.[2]
4. Data Acquisition and Analysis:
-
Allow for a stabilization period after the completion of surgical procedures and before the administration of the test compound.
-
Continuously record heart rate, systolic and diastolic arterial blood pressure, left ventricular systolic pressure, dp/dt_max_, and the ECG.
-
Measure the QT interval from the ECG recordings.
-
For proarrhythmia assessment, induce cardiac arrhythmias with a continuous intravenous infusion of ouabain (B1677812) and record the time to the onset of the first arrhythmia and ventricular fibrillation.
-
Analyze the data using appropriate statistical methods to compare the effects of this compound to a vehicle control group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: In vivo cardiovascular assessment workflow.
References
Application Notes and Protocols for AM-92016 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent pharmacological tool for investigating the roles of specific ion channels in physiological and pathological processes. It is recognized as a specific blocker of the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] Notably, it exhibits proarrhythmic and prohypertensive activities in vivo.[1][2] These application notes provide a summary of reported in vivo dosages and detailed protocols to guide researchers in designing their studies.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study investigating the cardiovascular effects of AM-92016.
| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| Anesthetized Guinea Pig | 10 µg/kg - 5 mg/kg | Intravenous (inferred) | Increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and contractile index (dp/dtmax). Decreased QT interval. | [3] |
| Anesthetized Pig | 2.5 µg/kg/min | Intravenous Infusion | Increased number of arrhythmias following coronary artery occlusion. Reduced time to onset of ventricular fibrillation. No significant change in hemodynamics. | [3] |
Experimental Protocols
Cardiovascular Effects in Anesthetized Guinea Pigs (Adapted from Hagerty et al., 1996)
This protocol is based on the study by Hagerty and colleagues, which investigated the in vivo cardiovascular effects of AM-92016.[3]
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs (or a similar strain) of appropriate weight and age.
2. Anesthesia:
-
Anesthetize the guinea pigs using an appropriate anesthetic agent (e.g., urethane, administered intraperitoneally). The choice and dose of anesthetic should be in accordance with approved institutional animal care and use committee (IACUC) protocols.
3. Surgical Preparation:
-
Cannulate the carotid artery for the measurement of arterial blood pressure.
-
Insert a catheter into the jugular vein for intravenous administration of this compound.
-
Place a catheter in the left ventricle for the measurement of left ventricular pressure and the derived contractile index, dp/dtmax.
-
Attach subcutaneous electrodes for recording the electrocardiogram (ECG).
4. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The final concentration should be adjusted to allow for the desired dosing volume.
-
Administer this compound intravenously in a cumulative dose-response manner, ranging from 10 µg/kg to 5 mg/kg.
5. Data Acquisition:
-
Continuously record the following parameters:
-
Heart Rate (HR)
-
Systolic Arterial Blood Pressure (SAP)
-
Left Ventricular Systolic Pressure (LVSP)
-
Contractile Index (dp/dtmax)
-
ECG (for QT interval analysis)
-
6. Endpoint Measurement:
-
Analyze the recorded data to determine the dose-dependent effects of this compound on the cardiovascular parameters.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Cardiovascular Studies
Caption: Experimental workflow for in vivo studies.
Discussion and Considerations
The available data indicates that this compound has significant cardiovascular effects in vivo, consistent with its mechanism as a delayed rectifier potassium channel blocker. The proarrhythmic effects observed in both guinea pigs and pigs highlight the importance of careful dose selection and monitoring in preclinical studies.[3]
Researchers should note the absence of publicly available in vivo studies of this compound in rodent models such as mice and rats. Therefore, the dosages and protocols provided here are based on studies in other species and should be adapted with caution for use in rodents, starting with dose-range-finding studies.
The choice of vehicle for solubilizing this compound is critical for ensuring accurate and reproducible results. The recommended formulation of DMSO, PEG300, Tween 80, and saline is a common starting point, but its suitability should be verified for the specific animal model and administration route.[4]
All animal experiments should be conducted in strict adherence to ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 3. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of AM-92016 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1] This potassium channel blocker is a valuable tool in electrophysiological and pharmacological studies to investigate the role of IK in cellular processes such as membrane repolarization. Proper preparation of a concentrated stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to the preparation of a stock solution.
| Property | Value | Source(s) |
| Molecular Weight | 483.84 g/mol | |
| Solubility in DMSO | 125 - 150 mg/mL (approx. 258 - 310 mM) | |
| Recommended Storage (Solid) | -20°C for up to 3 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [2] |
| Purity | ≥98% (HPLC) |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.38 mg.
-
Calculation:
-
Molecular Weight (MW) = 483.84 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.1 mol/L * 483.84 g/mol * 0.001 L = 0.04838 g = 48.38 mg
-
-
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Securely cap the vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also aid in dissolution.[2]
-
-
Storage and Handling:
-
Once fully dissolved, the stock solution is ready for use.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[2]
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway Inhibition by this compound
This compound specifically blocks the delayed rectifier potassium current (IK). One of the voltage-gated potassium channels contributing to this current is Kv1.2. Research has shown that in vascular smooth muscle cells, nitric oxide (NO) can induce the dephosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), a key signaling molecule in cell proliferation and survival. This process is dependent on the activity of Kv1.2 channels. Blockade of Kv1.2 channels with this compound has been shown to prevent this NO-induced dephosphorylation, thereby maintaining ERK1/2 in its phosphorylated, active state.
The following diagram illustrates this signaling pathway.
Caption: this compound blocks Kv1.2, inhibiting ERK1/2 dephosphorylation.
References
Application Notes and Protocols for AM-92016 Hydrochloride in the Langendorff Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2][3] As an IKr inhibitor, AM-92016 prolongs the cardiac action potential duration (APD), a characteristic of Class III antiarrhythmic agents. The Langendorff perfused isolated heart model is a valuable ex vivo tool for investigating the direct electrophysiological and cardiodynamic effects of pharmacological agents like AM-92016 on the heart, independent of systemic neural and hormonal influences.[4][5][6][7][8] These notes provide detailed protocols and expected outcomes for studying this compound in a Langendorff preparation.
Mechanism of Action
This compound selectively blocks the IKr current, which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[9] By inhibiting this potassium efflux, the repolarization process is delayed, leading to a prolongation of the action potential duration. This is the primary mechanism by which Class III antiarrhythmic drugs exert their effects.[3][10]
Data Presentation
The following table summarizes the quantitative data on the electrophysiological effects of this compound (referred to as compound II in the cited study) on isolated ventricular myocytes. While this data is from single-cell experiments, it provides a basis for the expected effects in the whole-heart Langendorff model.
| Species | Parameter | Concentration | Effect | Reference |
| Guinea-pig | Action Potential Duration at 20% Repolarization (APD20) | 1 µM | Significant Prolongation | [3] |
| Guinea-pig | Action Potential Duration at 90% Repolarization (APD90) | 1 µM | Significant Prolongation | [3] |
| Rabbit | Action Potential Duration at 20% Repolarization (APD20) | 1 µM | Significant Prolongation | [3] |
| Rabbit | Action Potential Duration at 90% Repolarization (APD90) | 1 µM | Significant Prolongation | [3] |
| Guinea-pig | Delayed Rectifier K+ Current (IK) Blockade (IC50) | ~30 nM | 50% Inhibition | [3] |
Experimental Protocols
Langendorff Perfusion Protocol for this compound
This protocol is adapted from standard Langendorff perfusion procedures and tailored for the investigation of a Class III antiarrhythmic agent.[5][6][11][12][13][14]
1. Animal Preparation and Heart Isolation:
-
Anesthetize a suitable animal model (e.g., male Sprague-Dawley rat, 300-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
Administer heparin (500 IU/kg, intraperitoneally) to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
2. Cannulation and Perfusion Setup:
-
Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
The composition of the Krebs-Henseleit buffer should be (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular pressure (LVP). Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
3. Stabilization and Baseline Measurements:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
During stabilization, record baseline parameters including:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)
-
Maximal rate of pressure development (+dP/dtmax)
-
Maximal rate of pressure relaxation (-dP/dtmin)
-
Coronary Flow (CF)
-
Electrocardiogram (ECG) to determine PR interval, QRS duration, and QT interval.
-
4. Administration of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the perfusate is minimal, typically <0.1%).
-
Administer this compound in a cumulative concentration-dependent manner (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 1 µM) by infusing the drug into the perfusion line just before the aortic cannula.
-
Allow for an equilibration period of 15-20 minutes at each concentration before recording data.
5. Data Acquisition and Analysis:
-
Continuously record all hemodynamic and electrocardiographic parameters using a data acquisition system.
-
Analyze the data to determine the concentration-response relationship for this compound on all measured parameters.
-
At the end of the experiment, the heart can be processed for further biochemical or histological analysis.
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. HERG Channel (Dys)function Revealed by Dynamic Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. Proyecto ITACA [itaca.edu.es]
- 10. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous Amiodarone and Sotalol Impair Contractility and Cardiac Output, but Procainamide Does Not: A Langendorff Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 13. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomed.cas.cz [biomed.cas.cz]
AM-92016 hydrochloride cell culture treatment guidelines
Application Notes: AM-92016 Hydrochloride
Introduction
This compound is a research-grade chemical compound that functions as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2] As an analogue of sotalol, it is distinguished by its lack of β-adrenoceptor blocking activity. The mechanism of action involves delaying the repolarization of the cell membrane, which restricts the duration of nerve impulses.[1][3] In research, it has been utilized to investigate the role of specific potassium channels, such as Kv1.2, in cellular signaling pathways, including the nitric oxide-induced dephosphorylation of ERK1/2 MAP kinase in vascular smooth muscle cells.[4] It is important to note that in vivo studies have demonstrated that AM-92016 can exhibit proarrhythmic and prohypertensive activities.
Chemical Properties and Storage
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1][5] |
| Molecular Weight | 483.84 g/mol | [1][5] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% (as determined by HPLC) | [6] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [3][7] |
| Storage (Stock Solution) | Store in sealed, light-protected aliquots. -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Mechanism of Action: Inhibition of Kv1.2-Mediated Signaling
AM-92016 specifically blocks voltage-gated potassium channels like Kv1.2. In certain cell types, such as vascular smooth muscle cells, nitric oxide (NO) can induce the dephosphorylation and subsequent inactivation of the ERK1/2 MAP kinase. This process is dependent on the activity of Kv1.2 channels. By inhibiting these channels, AM-92016 can prevent the NO-induced dephosphorylation of ERK1/2.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. AM-92016 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols: AM-92016 Hydrochloride in Sino-Atrial Node Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK) in sino-atrial (SA) node cells.[1] As a sotalol (B1662669) analogue, it is a valuable research tool for investigating the role of IK in cardiac pacemaking, without the confounding effects of β-adrenoceptor blockade.[1][2] These application notes provide detailed protocols for the use of this compound in isolated rabbit SA node cells, including methodologies for cell isolation, electrophysiological recording, and data analysis.
The delayed rectifier potassium current (IK) is critical for the repolarization phase of the cardiac action potential. In the sino-atrial node, the primary pacemaker of the heart, IK contributes to the regulation of heart rate.[3][4][5] IK is composed of two main components: a rapid component (IKr) and a slow component (IKs).[6] AM-92016 has been shown to block both IKr and to some extent IKs in rabbit SA node cells.[1] Understanding the effects of specific IK blockade with this compound can provide crucial insights into the mechanisms of cardiac automaticity and the pathophysiology of cardiac arrhythmias.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound (referred to as Compound II in the cited study) on the delayed rectifier current (IK) and action potential parameters in isolated rabbit sino-atrial node cells.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for IK block | ~40 nM | Rabbit Sino-Atrial Node Cells | [1] |
| Effect of 50 nM AM-92016 | |||
| Action Potential Duration at 100% repolarization (APD100) | Significant prolongation | Rabbit Sino-Atrial Node Cells | [1] |
| Cycle Length | Significant prolongation | Rabbit Sino-Atrial Node Cells | [1] |
| Diastolic Depolarization Rate | Decreased | Rabbit Sino-Atrial Node Cells | [1] |
| Maximum Diastolic Potential (MDP) | No significant effect | Rabbit Sino-Atrial Node Cells | [1] |
| Action Potential Amplitude | No significant effect | Rabbit Sino-Atrial Node Cells | [1] |
| Effect of 1 µM AM-92016 | |||
| IK | Nearly complete block | Rabbit Sino-Atrial Node Cells | [1] |
| Long-lasting inward calcium current (iCa,L) | No significant effect | Rabbit Sino-Atrial Node Cells | [1] |
| Hyperpolarization-activated inward current (if) | No significant effect | Rabbit Sino-Atrial Node Cells | [1] |
Signaling and Electrophysiological Pathway
The following diagram illustrates the role of the delayed rectifier potassium current (IK) in the sino-atrial node action potential and the point of intervention for this compound.
Caption: Role of Ionic Currents in the Sino-Atrial Node Action Potential and Inhibition of IK by AM-92016 HCl.
Experimental Protocols
Isolation of Rabbit Sino-Atrial Node Cells
This protocol is adapted from established methods for isolating single, calcium-tolerant sino-atrial node cells from rabbit hearts.
Materials:
-
New Zealand White rabbit (1.5-2.0 kg)
-
Pentobarbitone sodium (or other suitable anesthetic)
-
Heparin
-
Langendorff perfusion system
-
Normal Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 5.0 HEPES, 5.5 glucose; pH 7.4 with NaOH.
-
Ca2+-free Tyrode's solution
-
Enzyme solution: Ca2+-free Tyrode's solution containing collagenase (e.g., Type II, ~1 mg/ml), protease (e.g., Type XIV, ~0.1 mg/ml), and bovine serum albumin (BSA, ~1 mg/ml).
-
KB solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 0.5 EGTA; pH 7.4 with KOH.
Procedure:
-
Anesthetize the rabbit and administer heparin intravenously.
-
Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfuse with normal Tyrode's solution to clear the heart of blood, followed by Ca2+-free Tyrode's solution for 5-10 minutes.
-
Switch to perfusion with the enzyme solution for 15-20 minutes.
-
Detach the right atrium and carefully dissect the sino-atrial node region.
-
Transfer the SA node tissue to a dish containing KB solution and gently agitate to release single cells.
-
Store the isolated cells in KB solution at 4°C for at least 1 hour before use.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol describes the recording of action potentials and delayed rectifier K+ currents (IK) from isolated SA node cells.
Materials:
-
Inverted microscope
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
-
Pipette solution (for IK recording, in mM): 110 K-aspartate, 20 KCl, 1.0 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH 7.2 with KOH.
-
External solution (Tyrode's solution as described above).
-
This compound stock solution (e.g., 1 mM in DMSO).
Procedure:
-
Transfer isolated SA node cells to a recording chamber on the microscope stage and perfuse with normal Tyrode's solution at 35-37°C.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Establish a giga-ohm seal with a spontaneously beating, spindle-shaped SA node cell.
-
Rupture the patch to achieve the whole-cell configuration.
-
For Action Potential Recording (Current-Clamp):
-
Record spontaneous action potentials.
-
After a stable baseline recording, perfuse the cell with Tyrode's solution containing the desired concentration of this compound (e.g., 50 nM).
-
Record the changes in action potential parameters (APD, cycle length, etc.).
-
-
For IK Recording (Voltage-Clamp):
-
Hold the cell at a holding potential of -40 mV to inactivate Na+ channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) to elicit IK.
-
Record tail currents upon repolarization to a potential such as -40 mV.
-
After baseline recording, perfuse with this compound and repeat the voltage-clamp protocol to determine the extent of IK block.
-
To construct a dose-response curve, apply increasing concentrations of this compound.
-
Experimental Workflow and Logic
The following diagram outlines the logical workflow for investigating the effects of this compound on sino-atrial node cells.
Caption: Workflow for Investigating AM-92016 HCl Effects on SA Node Cells.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Inhibition by Compound II, a sotalol analogue, of delayed rectifier current (iK) in rabbit isolated sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of rapidly activating delayed rectifier K+ current in sinoatrial node pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Heterogeneous expression of the delayed-rectifier K+ currents iK,r and iK,s in rabbit sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-92016 Hydrochloride in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4] Initially investigated for its potential as a Class III anti-arrhythmic agent due to its structural similarity to sotalol, subsequent in vivo studies have revealed significant proarrhythmic and prohypertensive properties.[5] This dual activity makes this compound a valuable pharmacological tool for researchers studying the mechanisms of cardiac repolarization, arrhythmogenesis, and the physiological roles of delayed rectifier potassium channels in the cardiovascular system.
These application notes provide detailed experimental protocols for utilizing this compound in both in vitro and in vivo cardiovascular research settings. The protocols are designed to guide researchers in investigating the electrophysiological effects of this compound on cardiac myocytes and its systemic effects in animal models.
Mechanism of Action
This compound selectively blocks the delayed rectifier potassium channels, which are crucial for phase 3 repolarization of the cardiac action potential.[6] By inhibiting the outward potassium current during this phase, AM-92016 prolongs the action potential duration (APD). This prolongation of the APD is the primary mechanism underlying its Class III anti-arrhythmic potential. However, excessive prolongation of the APD can also lead to early afterdepolarizations (EADs) and increased susceptibility to triggered arrhythmias, such as Torsades de Pointes, explaining its observed proarrhythmic effects.[7][8]
Data Presentation
In Vitro Efficacy
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (IK inhibition) | Rabbit sino-atrial node cells | 40 nM | [1] |
In Vivo Cardiovascular Effects
| Species | Dosage | Route of Administration | Key Cardiovascular Effects | Reference |
| Guinea Pig | 10 µg/kg - 5 mg/kg | Intravenous | - Increased heart rate- Increased systolic arterial blood pressure- Increased left ventricular systolic pressure- Increased contractile index (dp/dtmax)- Decreased QT interval (from 135 ± 10 to 105 ± 4 ms (B15284909) at 5 mg/kg) | [5] |
| Guinea Pig | 1 mg/kg | Intravenous | - Shortened time to onset of ouabain-induced ventricular fibrillation (12 ± 3 min vs. 18 ± 5 min in control) | [5] |
| Pig | 2.5 µg/kg/min | Intravenous Infusion | - Increased total number of arrhythmias following coronary artery occlusion (535 ± 148 vs. 266 ± 26 in control)- Reduced time to onset of ventricular fibrillation (18 ± 3 min vs. 24 ± 1 min in control) | [5] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp on Isolated Cardiomyocytes
This protocol is designed to measure the effect of this compound on the delayed rectifier potassium current (IK) and action potential duration in isolated ventricular myocytes.
1. Cell Isolation:
-
Isolate ventricular myocytes from adult guinea pigs or rabbits using established enzymatic digestion protocols.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[9]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in the external solution to achieve final desired concentrations (e.g., 1 nM to 1 µM).
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Voltage-Clamp Protocol for IK:
-
Current-Clamp Protocol for Action Potential Duration:
-
Record action potentials by injecting a brief (2-3 ms) suprathreshold depolarizing current pulse.
-
Measure the action potential duration at 90% repolarization (APD90).
-
4. Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of varying concentrations of this compound.
-
Calculate the percentage of current inhibition and determine the IC50 value by fitting the data to the Hill equation.
-
Measure the change in APD90 following the application of this compound.
In Vivo Proarrhythmia Model: Ouabain-Induced Arrhythmia in Guinea Pigs
This protocol assesses the proarrhythmic potential of this compound in an established guinea pig model.
1. Animal Preparation:
-
Anesthetize male guinea pigs (300-500 g) with an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).
-
Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
Record a baseline electrocardiogram (ECG).
2. Experimental Groups:
-
Control Group: Administer vehicle (e.g., saline with a low percentage of DMSO).
-
AM-92016 Group: Administer this compound intravenously at the desired dose (e.g., 1 mg/kg).
3. Arrhythmia Induction:
-
15 minutes after vehicle or AM-92016 administration, infuse ouabain (B1677812) (e.g., 10 µg/kg/min) intravenously until the onset of ventricular fibrillation or asystole.
4. Data Collection and Analysis:
-
Continuously monitor and record the ECG and arterial blood pressure.
-
Determine the time to the first ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Compare the time to onset of arrhythmias between the control and AM-92016 treated groups.
In Vivo Ischemia-Reperfusion Model in Pigs
This protocol evaluates the effect of this compound on arrhythmias induced by myocardial ischemia.
1. Animal Preparation:
-
Anesthetize domestic pigs (20-30 kg) using a suitable anesthetic protocol (e.g., a combination of sedatives like ketamine/midazolam followed by maintenance with an inhalant anesthetic like sevoflurane).
-
Intubate and mechanically ventilate the animals.
-
Perform a thoracotomy to expose the heart.
-
Place an occluder around the left anterior descending (LAD) coronary artery.
-
Monitor ECG, heart rate, and arterial blood pressure continuously.
2. Experimental Groups:
-
Control Group: Infuse vehicle intravenously.
-
AM-92016 Group: Infuse this compound intravenously at the desired rate (e.g., 2.5 µg/kg/min).
3. Ischemia Induction:
-
After a stabilization period, induce regional myocardial ischemia by inflating the coronary artery occluder for a predetermined period (e.g., 30 minutes).
4. Data Collection and Analysis:
-
Record the number and type of arrhythmias (VPBs, VT, VF) during the ischemic period.
-
Note the time to the onset of sustained ventricular fibrillation.
-
Compare the arrhythmia scores and time to VF between the control and AM-92016 treated groups.
Visualizations
Caption: Signaling pathway of this compound leading to proarrhythmia.
Caption: Experimental workflow for in vitro electrophysiological studies.
Caption: Experimental workflow for in vivo proarrhythmia studies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 5. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. Proarrhythmic response to potassium channel blockade. Numerical studies of polymorphic tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proarrhythmic and Torsadogenic Effects of Potassium Channel Blockers in Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
AM-92016 hydrochloride solubility in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AM-92016 hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound has limited solubility in purely aqueous solutions. Direct solubility in water has been reported to be 24.19 mg/mL. However, for practical experimental use, co-solvent systems are typically required to achieve higher and more stable concentrations.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 125 mg/mL (258.35 mM) and 150 mg/mL (310.02 mM) being achievable.[1][2]
Q3: How should I store this compound and its prepared solutions?
For long-term storage, the solid form of this compound should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] For short-term use (within a week), aliquots can be stored at 4°C.[2]
Q4: What is the mechanism of action of this compound?
This compound is a specific blocker of the delayed rectifier potassium current (IK).[1][2] This current is crucial for the repolarization phase of the action potential in excitable cells, such as cardiomyocytes and neurons. By blocking this current, this compound prolongs the action potential duration.
Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 150 | 310.02 | Sonication is recommended.[1] |
| DMSO | 125 | 258.35 | Ultrasonic assistance may be needed. |
Table 2: Solubility in Experimental Formulations
| Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 | 8.27 | Sonication is recommended. For in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.17 | ≥ 4.48 | Clear solution for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 | ≥ 4.48 | Clear solution for in vivo use. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Problem 1: The compound does not fully dissolve in my aqueous buffer.
-
Cause: this compound has low aqueous solubility. Direct dissolution in buffer is often challenging.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO. This is the most effective way to initially dissolve the compound.
-
Use a co-solvent system. For final dilutions into aqueous media, it is crucial to use a vehicle that maintains solubility. Refer to the formulations in Table 2.
-
Apply gentle heating and sonication. Warming the solution to 37°C or using an ultrasonic bath can aid dissolution.
-
Problem 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: The drastic change in solvent polarity when adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration. The desired final concentration might be too high for the chosen aqueous buffer.
-
Increase the percentage of co-solvents. If your experimental design allows, increasing the proportion of DMSO, PEG300, or other solubilizing agents in the final solution can prevent precipitation. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Add the stock solution to the buffer while vortexing. This rapid mixing can help to prevent localized high concentrations of the compound that are prone to precipitation.
-
Prepare the working solution fresh. Avoid storing dilute aqueous solutions for extended periods.
-
Problem 3: My prepared solution is cloudy or contains visible particles.
-
Cause: This indicates incomplete dissolution or precipitation.
-
Solution:
-
Visually inspect the solution before use. Ensure it is clear and free of particulates.
-
Attempt to redissolve. Gentle warming and sonication can be used to try and redissolve the precipitate.
-
Filter the solution. If redissolving is unsuccessful, you may need to filter the solution through a 0.22 µm filter to remove undissolved particles, though this will reduce the effective concentration of the compound. It is preferable to optimize the formulation to achieve a clear solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound (Molecular Weight: 483.84 g/mol ). For 1 mL of a 10 mM solution, you will need 4.838 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently at 37°C until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Administration
This protocol provides a final solution with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Start with your concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
Add the appropriate volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the required volume of Tween 80 and mix until the solution is homogeneous.
-
Finally, add the required volume of saline and mix thoroughly.
-
If any cloudiness or precipitation is observed, sonicate the solution until it becomes clear. Prepare this working solution fresh before each experiment.
Signaling Pathway and Experimental Workflow
This compound acts by blocking the delayed rectifier potassium current (IK), which is composed of two main components: the rapid component (IKr) and the slow component (IKs). These currents are mediated by specific ion channels that are crucial for the repolarization of the cell membrane.
Caption: Mechanism of action of this compound on delayed rectifier potassium channels.
The following workflow outlines the general steps for preparing and using this compound in an experiment.
Caption: Experimental workflow for the preparation and use of this compound solutions.
References
how to dissolve AM-92016 hydrochloride for experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for dissolving AM-92016 hydrochloride for experimental use. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to ensure successful preparation of this compound for your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: For in vitro experiments, it is highly recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO).[1][2] A stock solution can be prepared at a concentration of up to 125-150 mg/mL.[1][2] For cell-based assays, ensure the final concentration of DMSO in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Q2: How should I dissolve this compound for in vivo animal studies?
A2: For in vivo administration, a multi-component solvent system is often necessary. A common formulation consists of a sequential addition of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] It is crucial to add each solvent one by one and ensure the compound is fully dissolved before adding the next.[1][3] Alternative formulations may include 20% SBE-β-CD in saline or corn oil as the final vehicle.[2][3]
Q3: What should I do if this compound does not dissolve completely?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C or using an ultrasonic bath can facilitate dissolution.[4] Sonication is often recommended, particularly for higher concentrations in DMSO.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact solubility.[2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in a solvent should be stored at -80°C for long-term stability, which can be up to one year.[1] For short-term storage of up to one month, -20°C is acceptable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] The solid form of the compound is stable for up to three years when stored at -20°C.[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 150 mg/mL | 310.02 mM | Sonication is recommended.[1] |
| DMSO | 125 mg/mL | 258.35 mM | Ultrasonic treatment is needed.[2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | 8.27 mM | Sonication is recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.17 mg/mL | 4.48 mM | Clear solution.[3] |
| 10% DMSO + 90% corn oil | ≥ 2.17 mg/mL | 4.48 mM | Clear solution.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 483.84 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.8384 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, you would add 1 mL of DMSO.
-
Initial Mixing: Tightly cap the vial and vortex thoroughly for 30-60 seconds to initiate the dissolution process.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes. This will help to break up any clumps and enhance solubility.
-
Gentle Warming (Optional): If the compound is not fully dissolved after sonication, you can warm the solution in a 37°C water bath for a few minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Troubleshooting and Visualization
Troubleshooting Dissolution Issues
If you encounter difficulties in dissolving this compound, the following workflow diagram can guide you through the troubleshooting process.
Caption: Troubleshooting workflow for dissolving this compound.
Hypothetical Signaling Pathway
This compound is known to be a specific blocker of the delayed rectifier potassium current (IK).[1][2] This current is carried by voltage-gated potassium (Kv) channels, which are crucial for repolarizing the cell membrane, for instance, in neurons and cardiomyocytes.[1] The following diagram illustrates a simplified, hypothetical signaling pathway where this compound exerts its effect.
Caption: Hypothetical signaling pathway showing the action of AM-92016 HCl.
References
AM-92016 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AM-92016 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound in its pure, solid form should be stored at -20°C for up to 3 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C and is generally stable for up to 1 year, though some suppliers recommend up to 6 months.[1][2] For short-term use (within a week), aliquots of the stock solution can be kept at 4°C.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][3]
Q3: How can I improve the solubility of this compound?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C or sonication can aid in dissolution.[1][3][4] For in vivo preparations, a common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] The solvents should be added sequentially, ensuring the compound is fully dissolved before adding the next solvent.[1]
Q4: Is this compound stable in aqueous solutions like PBS or cell culture media?
A4: While specific stability data in aqueous solutions is limited, it is a general best practice to prepare working solutions fresh from a DMSO stock solution immediately before use.[1] The final concentration of DMSO in cell-based assays should typically be kept below 0.1% to avoid solvent-induced cellular effects.[1]
Q5: How should I handle the compound to ensure its stability?
A5: To maintain the integrity of this compound, it is important to protect it from moisture and light.[2][5] Store the solid compound and stock solutions in tightly sealed containers.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution after storage | The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles. | Store aliquoted stock solutions at -80°C. If precipitation is observed, try to redissolve by warming the solution to 37°C and sonicating before use.[1][4] |
| Cloudiness or precipitation in working solution (e.g., cell culture media) | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility. | Prepare a more dilute working solution. Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to cells (ideally ≤ 0.1%).[1] Consider using a solubilizing agent like Tween-80 or SBE-β-CD for in vivo studies if solubility is an issue.[2][3] |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Always use freshly prepared working solutions.[1] Ensure that stock solutions have been stored correctly at -80°C and have not been subjected to repeated freeze-thaw cycles.[1] Protect solutions from light.[2] |
| Difficulty dissolving the solid compound | The compound may not be readily soluble at room temperature. | Use sonication to aid dissolution.[1] Gentle warming to 37°C can also be effective.[4] |
Stability and Solubility Data Summary
Storage Stability
| Form | Storage Temperature | Duration |
| Solid (Pure) | -20°C | Up to 3 years[1] |
| In Solvent (Stock Solution) | -80°C | 6 months to 1 year[1][2] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month[2] |
| In Solvent (Aliquots for short-term use) | 4°C | Up to 1 week[1] |
Solubility
| Solvent | Concentration |
| DMSO | 125 - 150 mg/mL[1][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.17 mg/mL to 4 mg/mL[1][2][3] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.17 mg/mL[3] |
| 10% DMSO + 90% corn oil | ≥ 2.17 mg/mL[2][3] |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 125 mg/mL).
-
Vortex the solution to mix.
-
If necessary, sonicate the vial in a water bath or gently warm to 37°C until the solid is completely dissolved.[1][3][4]
-
Once dissolved, dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol for Preparation of a Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution with cell culture medium or an appropriate buffer (e.g., PBS) to the final desired working concentration.
-
Ensure that the final concentration of DMSO in the working solution is below the level that may affect your specific cells, typically not exceeding 0.1%.[1]
-
Use the freshly prepared working solution immediately for your experiment.[1]
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting logic for precipitation issues with this compound solutions.
References
preventing precipitation of AM-92016 hydrochloride in buffer
Welcome to the technical support center for AM-92016 hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my buffer. What are the common causes?
Precipitation of this compound from a buffer solution can be triggered by several factors. The most common causes include:
-
Exceeding Solubility Limit: The concentration of this compound in the final buffer may be higher than its aqueous solubility limit.
-
pH Shift: AM-92016 is an amine hydrochloride salt.[1][2] A significant increase in the pH of the buffer can neutralize the hydrochloride salt, converting it to its free base form, which is often much less soluble in aqueous solutions.[3]
-
Inappropriate Solvent for Stock Solution: While highly soluble in organic solvents like DMSO, diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out if the final DMSO concentration is not optimal or if the dilution is performed too rapidly.[4][5]
-
Buffer Composition: Certain buffer components can interact with the compound. For example, phosphate (B84403) buffers have been known to form less soluble salt complexes with some basic drug compounds.[6]
-
Low Temperature: Solubility is often temperature-dependent. Storing prepared solutions at low temperatures (e.g., 4°C) can decrease the solubility of the compound and lead to precipitation.[7]
Q2: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, with concentrations of 125-150 mg/mL being achievable.[4][5] For long-term storage, stock solutions in DMSO should be stored at -80°C.[5][8]
Q3: How does the pH of the buffer affect the solubility of this compound?
As a hydrochloride salt of a basic compound, the solubility of AM-92016 is highly dependent on pH.[3] In acidic to near-neutral conditions, the amine group is protonated, forming the more water-soluble hydrochloride salt. As the pH increases and becomes more alkaline, the amine group can be deprotonated, leading to the formation of the less soluble free base. This conversion can cause the compound to precipitate.[9][10] Therefore, maintaining a suitable, slightly acidic to neutral pH is critical for keeping the compound in solution.
Q4: Are there any known incompatibilities with common buffers like PBS?
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.
This is a common issue when the aqueous buffer cannot adequately solvate the compound as the highly effective organic solvent (DMSO) is diluted.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation during dilution.
Issue 2: Solution is initially clear but precipitates over time.
This may indicate a slow equilibrium process, such as pH-dependent conversion to the free base or buffer interaction.
Key Factors and Relationships
Caption: Factors affecting the solubility of this compound.
Experimental Protocols & Data
Protocol 1: Recommended Method for Preparing Working Solutions
This protocol is designed to minimize the risk of precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 125 mg/mL).[5] Use sonication or gentle warming (37°C) to ensure complete dissolution.[4][11]
-
Prepare Buffer: Bring your final experimental buffer to room temperature or the temperature of your experiment (e.g., 37°C).
-
Pre-dilution (Optional): If making a very high final concentration, consider a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer.
-
Final Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution (or the pre-diluted solution) drop-by-drop. This rapid, agitated mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Check: Inspect the final solution for any signs of cloudiness or precipitate. If the solution is clear, proceed with your experiment immediately. Avoid long-term storage of diluted aqueous solutions.
Data Presentation: Solubility Overview
The following table summarizes the known solubility data for this compound.
| Solvent/Vehicle | Solubility Concentration | Molar Equivalent | Notes | Reference |
| DMSO | 125-150 mg/mL | ~258 - 310 mM | Sonication/ultrasonic assistance is recommended. | [4][5] |
| Water | 24.19 mg/mL | ~50 mM | At 25°C. | [12] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.17 - 4 mg/mL | ~4.5 - 8.3 mM | Co-solvent system, primarily for in vivo use. | [4][8] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.17 mg/mL | ~4.48 mM | Co-solvent system. | [8] |
Disclaimer: All products mentioned are for research use only and are not intended for human consumption or veterinary use.[12] The information provided here is a guide and may need to be optimized for your specific experimental conditions.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. DSpace [helda.helsinki.fi]
- 10. ovid.com [ovid.com]
- 11. biocrick.com [biocrick.com]
- 12. abmole.com [abmole.com]
off-target effects of AM-92016 hydrochloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AM-92016 hydrochloride, a specific blocker of the delayed rectifier potassium current (IK), in in vitro experiments.[1] Given the limited publicly available data on the comprehensive off-target profile of this compound, this guide also incorporates general principles and best practices for assessing the off-target effects of potassium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK). This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes.[1] Delayed rectifier currents are primarily composed of two components: the rapid component (IKr), encoded by the hERG gene, and the slow component (IKs).[2][3]
Q2: Are there any known off-targets for this compound?
Q3: What are the potential consequences of off-target effects with a potassium channel blocker like this compound?
Off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity. For potassium channel blockers, off-target interactions with other cardiac ion channels (e.g., sodium or calcium channels) are of particular concern as they can alter the intended electrophysiological outcome and may have proarrhythmic effects.[6]
Q4: How can I assess the off-target profile of this compound in my experiments?
It is recommended to perform or commission a broad in vitro safety pharmacology screen.[7][8] These screens typically involve a panel of assays against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in electrophysiology experiments | Compound instability or precipitation: this compound may not be fully soluble or stable in the experimental buffer. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting into the final aqueous buffer. Visually inspect for any precipitation. It is advisable to prepare fresh dilutions for each experiment. |
| Cell health variability: The expression and function of ion channels can be sensitive to cell culture conditions. | Maintain consistent cell culture practices, including passage number and confluency. Regularly check for mycoplasma contamination. | |
| Unexpected cellular phenotype observed | Potential off-target effect: The observed phenotype may not be related to the blockade of the delayed rectifier potassium current. | 1. Use a structurally unrelated IK blocker as a control to see if the same phenotype is produced. 2. Perform a rescue experiment by overexpressing the target potassium channel. 3. Conduct a broad off-target screening to identify other potential molecular targets. |
| Difficulty in reproducing published data | Differences in experimental protocols: Minor variations in experimental conditions can significantly impact the results of ion channel assays. | Carefully review and align your experimental protocol with the published methodology, paying close attention to cell line, temperature, buffer composition, and stimulation protocols. |
Quantitative Data Summary
Specific quantitative off-target screening data for this compound is not publicly available. The following table provides an illustrative example of what such data might look like from a broad kinase and safety screening panel. This is not actual data for this compound.
Table 1: Illustrative Off-Target Screening Profile
| Target | Assay Type | Concentration of AM-92016 HCl | % Inhibition / Activity |
| hERG (IKr) | Patch Clamp | 1 µM | 85% |
| KCNQ1/mink (IKs) | Patch Clamp | 1 µM | 95% |
| β1-adrenergic Receptor | Radioligand Binding | 10 µM | < 5% |
| β2-adrenergic Receptor | Radioligand Binding | 10 µM | < 5% |
| Nav1.5 (Cardiac Sodium Channel) | Patch Clamp | 10 µM | 15% |
| Cav1.2 (L-type Calcium Channel) | Patch Clamp | 10 µM | 10% |
| CYP3A4 | Fluorescent Assay | 10 µM | 25% |
Experimental Protocols
General Protocol for In Vitro Off-Target Screening (Radioligand Binding Assay)
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer specific to the target.
-
Compound Dilution: Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.
-
Binding Reaction: In a microplate, combine the cell membranes, a specific radioligand for the target, and the diluted compound. Include controls for total binding (vehicle) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: General workflow for in vitro off-target screening.
Caption: Role of I_K in cardiac action potential and site of action for AM-92016 HCl.
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 5. Pharmacogenetics of potassium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 9. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
Technical Support Center: AM-92016 Hydrochloride Patch Clamp Recordings
Welcome to the technical support center for AM-92016 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in patch clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4] By inhibiting this current, it delays the repolarization of the cell membrane, thereby prolonging the duration of the action potential.[1][2] It is noted to be devoid of any β-adrenoceptor blocking activity.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound is soluble in DMSO.[2][5] Stock solutions should be stored under specific conditions to maintain stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, kept in a sealed container away from moisture and light.[1][5] For the powdered form, storage at 4°C is recommended, sealed and protected from moisture and light.[5]
Q3: What are potential off-target effects or in vivo activities of this compound?
A3: In vivo studies have shown that AM-92016 can exhibit proarrhythmic and prohypertensive activities.[4] Researchers should consider these potential systemic effects when interpreting data from in vivo experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during patch clamp recordings using this compound.
Problem 1: Difficulty Achieving a Stable Gigaohm Seal
Possible Causes & Solutions:
-
Pipette Tip Issues: The pipette tip may be dirty or have an improper size.
-
Solution: Always use freshly pulled, fire-polished pipettes. Ensure the pipette resistance is appropriate for the cell type you are recording from (typically 4-8 MΩ).[6] If you suspect debris, discard the pipette and use a new one.[7] Applying slight positive pressure to the pipette as it enters the bath can help keep the tip clean.[7]
-
-
Unhealthy Cells: The health of the cells is crucial for forming a stable seal.
-
Solution: Ensure cells are healthy and not compromised. Check that the artificial cerebrospinal fluid (aCSF) or external solution is continuously oxygenated and maintained at the correct pH and osmolarity.[6]
-
-
Mechanical Instability: Vibrations can prevent a stable seal from forming.
-
Solution: Ensure the anti-vibration table is functioning correctly and that there is no excessive movement of the micromanipulator or microscope stage.[6]
-
-
Pressure System Leaks: Leaks in the pressure tubing can make it difficult to apply the necessary suction.
Problem 2: Unstable Recordings or Loss of the Cell After Drug Application
Possible Causes & Solutions:
-
Compound Precipitation: The hydrochloride salt may precipitate in the external solution, especially if the stock solution is not properly diluted.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and that the compound is fully dissolved in the final working solution. Visually inspect the solution for any signs of precipitation. Sonication may aid in dissolution.[2]
-
-
pH Shift: Hydrochloride salts can slightly acidify the solution. A significant local pH change near the cell could affect membrane stability and ion channel function.
-
Solution: Check the pH of your final working solution containing this compound and adjust if necessary. Ensure your external solution is well-buffered.
-
-
Osmolarity Mismatch: Incorrect osmolarity of the internal or external solutions can cause cell swelling or shrinking, leading to seal loss.
-
Solution: Measure and adjust the osmolarity of all solutions to be within the appropriate physiological range for your cell type. A slightly lower osmolarity in the internal solution compared to the external solution can sometimes improve seal stability.[9]
-
-
High Series Resistance: An increase in series resistance during the recording can lead to voltage-clamp errors and unstable recordings.[10]
-
Solution: Monitor series resistance throughout the experiment. If it increases significantly, the recording may be compromised. Compensation circuits in the amplifier can help, but there are limits to their effectiveness.[11]
-
Problem 3: No Effect or Inconsistent Effect of this compound
Possible Causes & Solutions:
-
Incorrect Drug Concentration: The effective concentration at the cell may be lower than expected.
-
Solution: Verify your dilution calculations. Ensure the perfusion system is delivering the drug solution effectively to the recording chamber. Be aware of potential "run-down" of the channel, where the current diminishes over time even without a blocker.[10]
-
-
Degraded Compound: The compound may have degraded due to improper storage or handling.
-
Incorrect Identification of Delayed Rectifier Current (IK): The current you are measuring may not be the target IK.
-
Solution: Use a specific voltage protocol to isolate the delayed rectifier potassium current. The biophysical and pharmacological properties of the current should be confirmed to ensure you are recording from the intended channel.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Target | Delayed Rectifier Potassium Current (IK) | [1][2][3][4] |
| Molecular Weight | 483.84 g/mol | [4][5] |
| Formula | C19H24Cl2N2O4S·HCl | [4] |
| In Vitro Solubility | DMSO: ≥ 125 mg/mL (258.35 mM) | [5] |
| Storage (Powder) | 4°C, sealed, away from moisture and light | [5] |
| Storage (Stock Sol.) | -80°C (6 months); -20°C (1 month) | [1][5] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol Outline:
-
Solution Preparation:
-
Prepare external and internal solutions with appropriate ionic compositions, pH, and osmolarity for the cell type being studied.
-
Filter all solutions using a 0.22 µm filter to remove impurities.[7]
-
Prepare a concentrated stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution into the external solution to the final desired concentration.
-
-
Pipette Fabrication:
-
Pull glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
-
Cell Preparation:
-
Plate or acutely dissociate cells in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with oxygenated external solution.
-
-
Recording:
-
Approach a cell with the micropipette while applying slight positive pressure.
-
Once in proximity to the cell, release the positive pressure and apply gentle suction to form a Gigaohm seal.
-
Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.[11][12]
-
Begin recording baseline currents using an appropriate voltage-clamp protocol to isolate IK.
-
Apply this compound by switching the perfusion to the drug-containing external solution.
-
Record the effect of the compound on the target current.
-
Wash out the drug by returning to the control external solution.
-
Visualizations
Caption: Mechanism of this compound action on potassium channels.
Caption: A logical workflow for troubleshooting common patch clamp issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. axolbio.com [axolbio.com]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
optimizing AM-92016 hydrochloride concentration for cell studies
Welcome to the technical support center for AM-92016 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell-based studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific blocker of the delayed rectifier potassium current (IKr).[1][2] By inhibiting this potassium channel, it delays the repolarization of the cell membrane, thereby prolonging the duration of the action potential.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and stock solutions in DMSO at -80°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Q3: What is a good starting concentration range for my cell experiments?
A3: For a new compound like this compound, it is recommended to start with a broad, logarithmic dilution series to determine the dose-response curve for your specific cell line and assay. A common starting range is from 1 nM to 100 µM.[5]
Q4: What is the maximum final DMSO concentration that should be used in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[3][5] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The effective concentration for your cell line and assay may be higher than the range tested. 2. Compound instability: Improper storage or handling may have led to degradation of the compound. 3. Insensitive cell line or assay: Your cell line may not express the target potassium channel, or the assay may not be sensitive enough to detect the effect. | 1. Test a higher concentration range, extending up to 100 µM or higher if solubility permits. 2. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.[5] 3. Confirm the expression of the target in your cell line. Use a positive control for your assay to ensure it is functioning correctly.[5] |
| High levels of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity: The compound may be cytotoxic to your specific cell line at the concentrations tested. 2. Solvent toxicity: The final DMSO concentration in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, Calcein-AM) to determine the cytotoxic concentration range of this compound for your cell line.[5][6][7] 2. Ensure the final DMSO concentration does not exceed 0.1%.[3][5] Include a DMSO-only control to assess solvent toxicity. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components in the culture medium, such as serum proteins, can sometimes cause precipitation. | 1. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Sonication may aid in the dissolution of the stock solution.[3] 2. Consider reducing the serum concentration in your medium if feasible for your experiment. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell conditions: Variations in cell passage number, confluency, or overall health can affect the response to the compound. 2. Pipetting errors: Inaccurate dilutions or additions of the compound can lead to variability. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Calibrate your pipettes regularly and use precise pipetting techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder and dissolve it in the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
If necessary, gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Determination of Optimal Concentration using a Dose-Response Assay
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[5]
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control if available.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation and Assay:
-
Incubate the plate for a predetermined period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Perform your desired assay to measure the effect of the compound (e.g., a functional assay related to ion channel activity or a cell viability assay).
-
Protocol 3: Cytotoxicity Assessment using Calcein-AM Assay
-
Materials:
-
Cells treated with a range of this compound concentrations (as in Protocol 2)
-
Calcein-AM solution
-
Fluorescence plate reader
-
-
Procedure:
-
Following treatment with this compound, carefully wash the cells with phosphate-buffered saline (PBS).
-
Prepare the Calcein-AM working solution in PBS according to the manufacturer's instructions.
-
Add the Calcein-AM working solution to each well and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~495 nm excitation and ~515 nm emission).[7]
-
The fluorescence intensity is proportional to the number of viable cells. Plot the fluorescence intensity against the compound concentration to determine the cytotoxic profile.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A new microcellular cytotoxicity test based on calcein AM release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. biocrick.com [biocrick.com]
AM-92016 hydrochloride potential for experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing AM-92016 hydrochloride effectively and avoiding potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (I_K).[1] Its primary mechanism involves inhibiting the delayed rectifier potassium channel, which leads to a delay in membrane repolarization and thereby restricts the duration of the nerve impulse.[1][2] It is important to note that it is devoid of any β-adrenoceptor blocking activity.
Q2: What are the known in vivo effects of this compound?
In vivo studies have shown that this compound exhibits proarrhythmic and prohypertensive activities. Researchers using this compound in animal models should be aware of these potential cardiovascular effects and establish appropriate monitoring protocols.
Q3: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors related to compound handling and experimental setup. The most common issues include:
-
Improper dissolution: this compound has specific solubility characteristics. Ensuring complete and consistent dissolution is critical.
-
Incorrect storage: Degradation of the compound due to improper storage can lead to reduced potency and variable results.
-
Solvent effects: The concentration of the solvent (e.g., DMSO) in the final experimental medium can have its own biological effects.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation.
The following workflow can help troubleshoot inconsistent results:
Q4: I am observing unexpected cell death or toxicity in my cell-based assays. Could this compound be the cause?
Unexpected cytotoxicity can be an artifact of the experimental conditions. Here are some potential causes and troubleshooting steps:
-
High Solvent Concentration: The final concentration of DMSO in cell culture media should ideally not exceed 0.1%.[2] If higher concentrations are necessary, a vehicle control with the same DMSO concentration is essential to distinguish the effect of the compound from that of the solvent.
-
Compound Precipitation: If the compound is not fully dissolved or precipitates out of solution in the culture medium, this can lead to inconsistent local concentrations and physical stress on the cells. Visually inspect the media for any signs of precipitation.
-
On-Target Cytotoxicity: As a potassium channel blocker, this compound can affect cell viability in cell types where these channels are critical for maintaining membrane potential and cellular homeostasis. A dose-response experiment is recommended to determine the optimal non-toxic working concentration.
The signaling pathway below illustrates the intended on-target effect of this compound. Disruption of this pathway can have significant physiological consequences, potentially leading to cytotoxicity in certain cell types.
Quantitative Data Summary
Proper preparation of this compound solutions is crucial for reproducible experiments. The following tables summarize the solubility and storage recommendations.
Table 1: Solubility of this compound
| Solvent | Max Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 150 | 310.02 | Sonication recommended[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 4 | 8.27 | Sonication recommended[2] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.17 | ≥ 4.48 | Clear solution[3] |
| 10% DMSO + 90% corn oil | ≥ 2.17 | ≥ 4.48 | Clear solution[3] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Pure (Solid) | -20°C | 3 years | Desiccate[2] |
| In Solvent (Stock) | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles[2] |
| In Solvent (Working) | 4°C | 1 week | For short-term use[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 483.84 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.84 mg of the compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication to ensure complete dissolution.[2] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.[2] If a higher concentration is unavoidable, prepare a vehicle control with the same final DMSO concentration.
-
Application: Add the final working solutions to your cells and proceed with the experiment. Always use freshly prepared working solutions.
The following diagram outlines the recommended experimental workflow for using this compound to minimize artifacts.
References
minimizing AM-92016 hydrochloride cytotoxicity in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing cytotoxicity associated with AM-92016 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3] Its primary mechanism involves inhibiting the IK potassium channel, which is responsible for repolarizing the cell membrane.[1][4] By blocking this channel, this compound restricts the duration of the nerve impulse.[4] It is often used in research related to cardiovascular conditions and ion channel function.[1]
Q2: My cell culture is showing high levels of cytotoxicity after treatment with this compound. What are the initial troubleshooting steps?
A2: High cytotoxicity is a common issue when working with novel small molecules. The initial steps to diagnose and mitigate this are:
-
Re-evaluate Compound Concentration: You may be using a concentration that is too high. It is critical to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).[5]
-
Assess Solvent Toxicity: this compound is typically dissolved in DMSO.[4][6] Solvents can be independently toxic to cells. Always include a vehicle control (cells treated with the same final concentration of DMSO as your compound) to distinguish between compound- and solvent-induced effects.[5]
-
Check Incubation Time: The duration of exposure can significantly impact cell viability. Consider a time-course experiment to find an optimal incubation period that balances efficacy with minimal toxicity.[5]
-
Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.[5] Cell density at the time of seeding can also influence susceptibility.[7]
Q3: How can I be sure that the observed cytotoxicity is from this compound and not the DMSO solvent?
A3: To isolate the effect of the compound from the solvent, you must run a parallel vehicle control. This control should contain the highest concentration of DMSO used in your experiment but no this compound. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.[5][7] If the vehicle control shows significant cytotoxicity, you should reduce the final DMSO concentration in your experimental setup.[7]
Q4: The cytotoxicity results for this compound are inconsistent between experiments. What could be the cause?
A4: Variability in cytotoxicity data can stem from several sources:
-
Inconsistent Cell Seeding: Use a cell counter to ensure a consistent number of cells is seeded in each well.[5]
-
Variable Cell Health: Use cells from a similar, low passage number for all experiments to ensure consistency.[7]
-
Compound Precipitation: High concentrations of the compound may precipitate in the culture medium. Visually inspect the wells for any precipitate.[7]
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can concentrate the compound and affect results. Avoid using the outer wells or fill them with sterile media or PBS.[5]
-
Improper Storage: Ensure the compound stock solution is stored correctly to maintain its stability. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to one month.[1]
Q5: How do I choose an appropriate concentration range for my initial experiments?
A5: For an initial screening, it is recommended to test a wide range of concentrations, spanning from nanomolar to high micromolar, to establish a dose-response curve.[5] This will allow you to accurately determine the CC50 value and select appropriate, non-lethal concentrations for subsequent functional assays.
Q6: My viability assay gives ambiguous results. Are there alternative methods to confirm cytotoxicity?
A6: Some compounds can interfere with the chemical reactions of specific viability assays (e.g., MTT reduction).[5] If you suspect assay interference, use an orthogonal method that relies on a different principle to confirm your findings. For example, if you are using a metabolic assay like MTT, you can validate the results with a membrane integrity assay, such as one that measures lactate (B86563) dehydrogenase (LDH) release.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity across all concentrations | Compound concentration is too high. | Perform a dose-response experiment with a wider, lower range of concentrations to find the CC50.[5] |
| Solvent (DMSO) toxicity. | Include a vehicle control with the highest DMSO concentration used. Ensure the final DMSO concentration is ≤0.1%.[5][7] | |
| Compound is precipitating in media. | Visually inspect wells for precipitate. Lower the compound concentration or adjust the solvent.[7] | |
| Inconsistent results between replicates or experiments | Inconsistent cell seeding density. | Use a cell counter to ensure uniform cell numbers per well.[5] |
| Edge effects in the culture plate. | Avoid using the outer rows and columns of the plate; fill them with sterile PBS or media instead.[5] | |
| Cell health or passage number varies. | Use cells from a consistent, low passage number range and ensure >95% viability before seeding.[7] | |
| No clear dose-response curve | Compound is not cytotoxic at tested concentrations. | Test higher concentrations, if solubility permits.[5] |
| Assay interference. | Use an alternative (orthogonal) cytotoxicity assay to confirm results (e.g., switch from a metabolic to a membrane integrity assay).[5][7] | |
| Cytotoxicity is higher in low-serum media | High protein binding of the compound. | Serum proteins can sequester the compound, reducing its free concentration. Test cytotoxicity in a gradient of serum concentrations (e.g., 1%, 5%, 10%) to understand this effect.[7] |
Compound Data & Properties
Table 1: this compound Specifications
| Property | Value |
| Molecular Formula | C19H24Cl2N2O4S·HCl[3] |
| Molecular Weight | 483.84 g/mol [3][6] |
| CAS Number | 133229-11-5[3] |
| Mechanism of Action | Specific blocker of delayed rectifier potassium current (IK)[1][2][4] |
| Purity | ≥98% (HPLC)[3] |
Table 2: Solubility and Storage Recommendations
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | 125 mg/mL (258.35 mM)[6] | -80°C for 6 months; -20°C for 1 month (sealed, away from light)[1][6] |
| In Vivo Formulation | ≥2.17 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline[6] | N/A |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold or 10-fold serial dilutions in complete culture medium to cover a broad concentration range (e.g., 0.01 µM to 100 µM).
-
Controls: Prepare a "vehicle control" with the maximum percentage of DMSO used in the serial dilutions and an "untreated control" with only culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Measure the output (e.g., absorbance or luminescence) using a microplate reader.[8] Normalize the data to the untreated control (100% viability) and plot cell viability against the log of the compound concentration. Use non-linear regression to calculate the CC50 value.
Protocol 2: Assessing Solvent Toxicity with a Vehicle Control
-
Experimental Setup: Design your experiment with three primary groups:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium containing the highest final concentration of solvent (e.g., 0.1% DMSO) used for dissolving the test compound.[5]
-
Test Compound Group(s): Cells treated with the desired concentrations of this compound.
-
-
Execution: Follow the same procedure for cell seeding, incubation, and viability assessment as the CC50 protocol.
-
Analysis: Compare the viability of the vehicle control group to the untreated control group. If there is a significant decrease in viability in the vehicle control, the solvent concentration is too high and should be reduced for future experiments.
Visualized Workflows and Mechanisms
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
AM-92016 hydrochloride degradation products and their effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation of AM-92016 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years).[1] For short-term use, storage at 2-8°C is acceptable.[2] The product should be desiccated and kept in a tightly sealed container away from moisture and light.[3]
-
In Solvent: Prepare a concentrated stock solution, typically in DMSO.[1] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[1][4] For use within one week, aliquots can be kept at 4°C.[1]
Q2: What are the known degradation products of this compound?
A2: Currently, there is limited publicly available information detailing the specific chemical structures of this compound degradation products. Degradation is most likely to occur under improper storage conditions, such as exposure to strong oxidizing/reducing agents, strong acids, or strong alkalis.[2]
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection of the solid compound or solutions may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation. In your experiments, a gradual or sudden loss of the expected biological activity, such as the blockage of the delayed rectifier potassium current, could also suggest degradation of the compound.
Q4: What are the potential effects of this compound degradation products in my experiments?
A4: While the specific effects of the degradation products are unknown, it is reasonable to assume they may have altered or no biological activity. This could lead to a variety of issues in your experiments, including:
-
Reduced Potency: The effective concentration of the active compound will be lower than anticipated, leading to a diminished or absent biological effect.
-
Altered Pharmacology: Degradation products may interact with other targets, leading to off-target effects and confounding experimental results.
-
Increased Variability: Inconsistent degradation between aliquots can lead to high variability in your experimental data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for stock solutions). 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. If the problem persists, assess the purity of the stock solution using HPLC. 4. If degradation is confirmed, purchase a new batch of the compound. |
| Unexpected or off-target effects observed. | Presence of biologically active degradation products. | 1. Attempt to confirm the identity of the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). 2. If possible, purify the this compound from the degradation products. 3. If purification is not feasible, a new, high-purity batch of the compound should be used. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or degradation. | 1. Gently warm the solution and sonicate to try and redissolve the precipitate.[1] 2. If the precipitate does not dissolve, it may be a degradation product. The solution should be discarded. 3. When preparing stock solutions, ensure the solvent is of high purity and the concentration does not exceed the solubility limit. For DMSO, solubility is up to 150 mg/mL.[1] |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound using HPLC
This protocol provides a general framework for assessing the purity of this compound and determining its stability under different conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Analysis:
-
Inject the standard solution and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
-
To assess stability, subject aliquots of the compound to different conditions (e.g., elevated temperature, light exposure, different pH values) for various durations. Analyze the samples at each time point and compare the chromatograms to the initial standard.
-
Data Presentation:
The results of a stability study can be summarized in a table as follows:
| Condition | Time Point | Purity (%) | Number of Degradation Products |
| -20°C, Dark | 0 hr | 99.5 | 0 |
| 24 hr | 99.4 | 0 | |
| 72 hr | 99.5 | 0 | |
| 40°C, Dark | 0 hr | 99.5 | 0 |
| 24 hr | 95.2 | 2 | |
| 72 hr | 88.7 | 4 | |
| Room Temp, Light | 0 hr | 99.5 | 0 |
| 24 hr | 92.1 | 3 | |
| 72 hr | 81.5 | 5 |
Visualizations
Signaling Pathway of this compound
This compound is a specific blocker of the delayed rectifier potassium current (IK).[3] This current is crucial for the repolarization phase of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
Troubleshooting Logic for Reduced Biological Activity
This diagram illustrates a logical approach to troubleshooting experiments where this compound shows reduced activity.
Caption: Troubleshooting reduced activity of this compound.
References
addressing variability in AM-92016 hydrochloride experimental results
Welcome to the Technical Support Center for AM-92016 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1] By inhibiting this current, it delays the repolarization of the cell membrane, thereby prolonging the duration of the nerve impulse and the cardiac action potential.[2][3]
Q2: In which experimental models has the activity of this compound been characterized?
A2: The effects of this compound have been described in several preclinical models, including guinea-pig and rabbit ventricular cells, as well as rabbit sino-atrial node cells.[1][3] In these models, it has been shown to significantly increase the action potential duration.[3]
Q3: What are the known in vivo effects and potential liabilities of this compound?
A3: In vivo studies in guinea pigs have shown that this compound can increase heart rate, left ventricular systolic pressure, and systolic arterial blood pressure. It is important to note that the compound has exhibited proarrhythmic and prohypertensive activity in these models.[1][3]
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause solvent-induced effects, typically recommended to be below 0.1%.[2]
Q5: How should I store this compound and its stock solutions?
A5: The solid compound should be stored desiccated at room temperature.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Problem 1: High Variability in Electrophysiology Recordings
Possible Cause 1: Inconsistent Compound Concentration
-
Troubleshooting:
-
Ensure complete dissolution of the compound in DMSO before preparing working solutions.
-
Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution.
-
Verify the accuracy of your pipetting and dilution series.
-
Possible Cause 2: Fluctuation in Experimental Conditions
-
Troubleshooting:
-
Maintain a stable temperature throughout the experiment, as ion channel kinetics are temperature-sensitive.
-
Ensure consistent pH and osmolarity of the extracellular and intracellular solutions.
-
Control for rundown of the IK current by monitoring the current stability before and after compound application.
-
Possible Cause 3: Variability in Cellular Preparation
-
Troubleshooting:
-
Use cells at a consistent passage number and confluency.
-
For primary cardiomyocytes, ensure a standardized isolation protocol to maintain cell viability and quality.
-
Allow for a consistent stabilization period for cells after obtaining the whole-cell configuration before recording baseline currents.
-
Problem 2: Observing Proarrhythmic Events (e.g., Early Afterdepolarizations) in Cardiac Action Potential Assays
Possible Cause 1: Compound Concentration is Too High
-
Troubleshooting:
-
Perform a dose-response study to identify the optimal concentration range for observing the desired effect without inducing proarrhythmia.
-
Start with a low concentration and gradually increase it while monitoring for changes in action potential morphology.
-
Possible Cause 2: Interaction with Other Ion Channels
-
Troubleshooting:
-
Although this compound is described as a specific IK blocker, off-target effects at higher concentrations cannot be entirely ruled out without specific screening data.
-
Consider the expression levels of other key cardiac ion channels (e.g., sodium and calcium channels) in your experimental model, as their interplay can influence the proarrhythmic potential of IK blockade.
-
Possible Cause 3: Experimental Conditions Favoring Proarrhythmia
-
Troubleshooting:
-
Avoid low pacing frequencies (bradycardia) and low extracellular potassium concentrations (hypokalemia), as these conditions can exacerbate the proarrhythmic effects of IK blockers.[4]
-
Ensure that the composition of your recording solutions, particularly ion concentrations, is physiological and consistent across experiments.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for IK Inhibition | 40 nM | Rabbit sino-atrial node cells | [3] |
| In Vivo Effective Dose Range | 1-5 mg/kg | Guinea-pigs | [3] |
| Solubility | ||
| Solvent | Concentration | Notes |
| DMSO | ≥ 125 mg/mL (258.35 mM) | Ultrasonic assistance may be needed. |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.17 mg/mL (4.48 mM) | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Measurement of Delayed Rectifier Potassium Current (IK) using Whole-Cell Patch-Clamp
This protocol is adapted from standard electrophysiological procedures for measuring IK and should be optimized for your specific cell type and equipment.
1. Cell Preparation:
- Culture cells expressing the delayed rectifier potassium channel of interest (e.g., primary cardiomyocytes or a stable cell line) on glass coverslips suitable for patch-clamp recording.
- For primary cardiomyocytes, follow a standardized isolation protocol to ensure a healthy and viable cell population.[5]
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -80°C.
- Working Solutions: Dilute the stock solution in the extracellular solution to the desired final concentrations immediately before use.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Establish a giga-ohm seal (>1 GΩ) and obtain the whole-cell configuration.
- Hold the cell at a membrane potential of -80 mV.
- To elicit IK, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for a duration of 200-500 ms.
- Measure the tail currents upon repolarization to -40 mV.
- Record baseline currents in the absence of the compound.
- Perfuse the cell with the working solution of this compound and record the currents again after stabilization.
4. Data Analysis:
- Measure the amplitude of the tail currents before and after compound application.
- Calculate the percentage of inhibition of IK at each voltage step.
- Construct a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Cardiac Action Potential Duration (APD)
1. Cell Preparation:
- Isolate ventricular myocytes from a suitable animal model (e.g., rabbit or guinea pig) using established enzymatic digestion methods.[5]
- Allow the isolated myocytes to stabilize before recording.
2. Solutions:
- Use the same extracellular and intracellular solutions as in the patch-clamp protocol for IK measurement.
3. Current-Clamp Recording:
- Establish the whole-cell configuration in current-clamp mode.
- Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
- Record stable baseline action potentials.
- Perfuse the myocyte with the desired concentration of this compound.
- Record action potentials after the drug effect has reached a steady state.
4. Data Analysis:
- Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) from the baseline and drug-treated recordings.
- Calculate the change in APD induced by this compound.
- Monitor for the appearance of early afterdepolarizations (EADs) or other proarrhythmic events.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of AM-92016 Hydrochloride and E-4031: Electrophysiological Effects and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the electrophysiological properties of two key potassium channel blockers, supported by experimental data.
This guide provides a detailed comparison of AM-92016 hydrochloride and E-4031, two compounds recognized for their interaction with cardiac potassium channels. While both are blockers of the delayed rectifier potassium current, their specificities, potencies, and overall electrophysiological profiles exhibit notable differences. This document aims to present the available experimental data to inform research and drug development decisions.
At a Glance: Key Quantitative Data
The following table summarizes the key quantitative parameters for this compound and E-4031 based on available experimental data. Direct comparison of potency is nuanced by the different experimental systems and specific currents evaluated.
| Parameter | This compound | E-4031 |
| Target Channel(s) | Delayed Rectifier Potassium Current (IK)[1][2] | hERG (Kv11.1) channel, mediating the rapid component of the delayed rectifier potassium current (IKr)[3][4] |
| IC50 | 40 nM (for IK in rabbit sino-atrial node cells)[1] | 7.7 nM (for hERG in HEK293 cells at 35°C)[5] 15.8 nM (for hERG in HEK293 cells at physiological temperature)[4][6] ~350 nM (for hERG in expression systems) |
| Reported Electrophysiological Effects | - Increased action potential duration (APD) in guinea-pig and rabbit ventricular cells[1] - In vivo: Increased heart rate, blood pressure, and proarrhythmic activity; decreased QT interval[7] | - Prolongation of cardiac action potential duration[3][6] - Prolongation of the QT interval[7] - Class III antiarrhythmic properties |
| Cellular System for IC50 Determination | Rabbit sino-atrial node cells[1] | Human Embryonic Kidney (HEK293) cells expressing hERG[5][6], other expression systems |
Mechanism of Action and Electrophysiological Consequences
E-4031: A Selective hERG Blocker
E-4031 is a well-characterized and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a critical current in the repolarization phase of the cardiac action potential. By inhibiting IKr, E-4031 prolongs the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram.[6][7] This mechanism is the basis for its classification as a Class III antiarrhythmic agent. The blocking action of E-4031 is state-dependent, showing preferential binding to the open state of the hERG channel.
This compound: A Sotalol (B1662669) Analogue with Complex Effects
This compound is identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK) and is an analogue of sotalol, a known Class III antiarrhythmic agent.[1][8][9] In vitro studies have shown that AM-92016 can increase the action potential duration in isolated cardiac myocytes, consistent with IK blockade.[1]
However, in vivo studies present a more complex and somewhat contradictory profile. Administration of AM-92016 to anesthetized guinea-pigs and pigs resulted in proarrhythmic effects, including an increased number of arrhythmias and a shortened time to the onset of ventricular fibrillation.[7] Paradoxically, these studies also reported a decrease in the QT interval, an effect not typically associated with IKr blockade.[7] This suggests that AM-92016 may have additional pharmacological targets or a more complex mechanism of action than simple IK blockade, which could contribute to its proarrhythmic profile in vivo. Further research is needed to fully elucidate the molecular mechanisms underlying these observations.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of compounds on cardiac ion channels.
Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
This technique is the gold standard for characterizing the interaction of a compound with the hERG channel.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
On the day of the experiment, cells are detached and plated at a low density in a recording chamber.
2. Pipette and Solutions:
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES; adjusted to pH 7.2 with KOH.[10]
-
External Solution (in mM): 150 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 15 Glucose, 15 HEPES, 1 Na-pyruvate; adjusted to pH 7.4 with NaOH.[11]
3. Recording Procedure:
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the transmembrane current.
-
The cell is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV is applied to activate the channels, followed by a repolarizing step to -40 mV to record the characteristic tail current.[2]
-
After establishing a stable baseline recording, the test compound (e.g., E-4031 or AM-92016) is perfused at various concentrations.
-
The effect of the compound is quantified by measuring the reduction in the peak tail current amplitude compared to the baseline.
-
The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[11]
Visualizing the Pathways
The following diagrams illustrate the mechanism of action of IKr blockers and a typical experimental workflow.
Figure 1: Mechanism of IKr channel blockers on cardiac repolarization.
Figure 2: Experimental workflow for assessing hERG channel blockade.
Conclusion
E-4031 is a potent and selective hERG channel blocker with well-documented effects on cardiac repolarization, making it a valuable tool for studying IKr and a benchmark for assessing proarrhythmic risk. This compound also demonstrates IK blocking activity in vitro. However, its in vivo profile, particularly the observed proarrhythmic effects and QT interval shortening, suggests a more complex pharmacology that warrants further investigation. For researchers and drug development professionals, the choice between these compounds will depend on the specific research question. E-4031 serves as a reliable positive control for hERG blockade, while AM-92016 may be of interest for studying compounds with more complex electrophysiological signatures. A direct, head-to-head comparison of AM-92016 and E-4031 on hERG channels under identical experimental conditions would be highly beneficial for a more definitive assessment of their relative potencies and properties.
References
- 1. Drug-induced QT-interval prolongation and proarrhythmic risk in the treatment of atrial arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue [mdpi.com]
- 7. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 9. Electrophysiologic basis for the antiarrhythmic actions of sotalol and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable cell line inducibly expressing hERG1a/1b heteromeric channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AM-92016 Hydrochloride vs. Dofetilide on Cardiac Repolarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of AM-92016 hydrochloride and dofetilide (B1670870), focusing on their effects on cardiac repolarization. The information is compiled from preclinical studies to assist researchers in understanding the electrophysiological profiles of these two compounds.
Executive Summary
This compound and dofetilide are both potent blockers of the delayed rectifier potassium current (IKr), a critical component of cardiac repolarization. While both compounds exhibit Class III anti-arrhythmic properties in vitro by prolonging the cardiac action potential duration (APD), their in vivo effects diverge significantly. Dofetilide is a well-characterized anti-arrhythmic agent used clinically to treat atrial fibrillation. In contrast, preclinical studies have demonstrated that this compound, despite its potent IKr blocking activity, exhibits proarrhythmic effects in vivo. This guide will delve into the available experimental data to elucidate these contrasting profiles.
Mechanism of Action and Signaling Pathway
Both this compound and dofetilide exert their primary effect by blocking the rapidly activating component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, these compounds delay repolarization, leading to a prolongation of the action potential duration and the effective refractory period of cardiomyocytes.
Comparative Electrophysiological Data
The following tables summarize the available quantitative data for this compound and dofetilide from various preclinical studies. It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the public domain. Therefore, caution should be exercised when directly comparing the absolute values.
Table 1: Inhibition of Delayed Rectifier Potassium Current (IK/IKr)
| Compound | IC50 (nM) | Test System | Method | Reference |
| AM-92016 HCl | ~30 | Guinea-pig ventricular cells | Manual Patch Clamp | [1] |
| Dofetilide | 7 | HEK293 cells expressing hERG | Automated Patch Clamp | [2] |
| 13 | Rabbit ventricular myocytes | Manual Patch Clamp | [2] |
Table 2: Effects on Cardiac Action Potential Duration (APD)
| Compound | Concentration | Cell/Tissue Type | Effect on APD | Reference |
| AM-92016 HCl | Not specified | Guinea-pig & rabbit ventricular cells | Significantly prolonged APD at 20% and 90% repolarization | [1] |
| Dofetilide | Not specified | Canine Purkinje fibers & ventricular muscle | Increased dispersion of repolarization by prolonging APD more in Purkinje fibers | [3] |
| Infusion | Human right ventricle | Significantly prolonged MAP duration at 90% repolarization | [4] |
Contrasting In Vivo Effects
A critical point of differentiation between the two compounds is their observed effects in whole-animal studies.
-
This compound: In anesthetized guinea pigs and pigs, this compound demonstrated proarrhythmic activity. It significantly increased the number of arrhythmias following coronary artery occlusion and shortened the time to onset of ventricular fibrillation.[5] This is a paradoxical finding for a compound with Class III anti-arrhythmic properties in vitro.
-
Dofetilide: Dofetilide is an established anti-arrhythmic drug. Clinical studies have demonstrated its efficacy in converting atrial fibrillation and flutter to normal sinus rhythm and in maintaining normal sinus rhythm.[6][7] While it carries a risk of proarrhythmia (Torsades de Pointes), this is a known dose-dependent effect of IKr blockade and is managed through careful patient selection and monitoring.
Experimental Protocols
hERG/IKr Current Measurement (Manual Patch Clamp)
This protocol is a generalized representation based on methodologies described in the cited literature.[2][8]
-
Cell Preparation: HEK293 cells stably expressing the hERG channel or freshly isolated ventricular myocytes are used.
-
Solutions: The external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4. The internal pipette solution contains a high concentration of KCl or K-gluconate, along with EGTA, HEPES, and Mg-ATP, with pH adjusted to 7.2-7.3.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. A voltage protocol is applied to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current upon repolarization.
-
Data Analysis: The peak tail current is measured before and after the application of the drug at various concentrations. The percentage of inhibition is calculated, and the data are fitted to a Hill equation to determine the IC50 value.
Action Potential Duration Measurement
This protocol is a generalized representation for recording action potentials from isolated cardiac preparations.[1][3]
-
Tissue Preparation: Ventricular muscle strips or Purkinje fibers are dissected and placed in a tissue bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature.
-
Stimulation: The tissue is stimulated at a constant frequency using external electrodes.
-
Recording: Transmembrane action potentials are recorded using sharp glass microelectrodes filled with KCl.
-
Drug Application: After recording baseline action potentials, the tissue is superfused with a solution containing the test compound.
-
Data Analysis: The action potential duration is measured at different levels of repolarization (e.g., APD20, APD50, APD90) before and after drug application to quantify the prolonging effect.
Conclusion
Both this compound and dofetilide are potent blockers of the cardiac delayed rectifier potassium current, leading to a prolongation of the action potential duration in vitro. However, their pharmacological profiles diverge significantly in vivo. While dofetilide is a clinically effective anti-arrhythmic agent, this compound has been shown to be proarrhythmic in preclinical animal models. This stark difference underscores the complexity of translating in vitro ion channel data to whole-organism effects and highlights the importance of integrated safety pharmacology assessments in drug development. The proarrhythmic potential of AM-92016 could be attributed to various factors not fully elucidated in the available literature, such as effects on other ion channels at higher concentrations, complex interactions with cardiac tissue properties, or the influence of its metabolites. Further research would be necessary to fully understand the mechanisms underlying the contrasting in vivo outcomes of these two IKr blockers.
References
- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of amiodarone and dofetilide on the dispersion of repolarization between well-coupled ventricular and Purkinje fibers1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dofetilide on cardiac repolarization in patients with ventricular tachycardia. A study using simultaneous monophasic action potential recordings from two sites in the right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repolarization changes in a double-blind crossover study of dofetilide versus sotalol in the treatment of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrocardiographic markers of repolarization heterogeneity during dofetilide or sotalol initiation for paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable cell line inducibly expressing hERG1a/1b heteromeric channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for the Potassium Channel Blocker AM-92016 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative potassium channel blockers to AM-92016 hydrochloride, a known inhibitor of the delayed rectifier potassium current (IK). The following sections detail the pharmacological profiles of AM-92016 and its alternatives, supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK), a crucial component in the repolarization phase of the cardiac action potential.[1][2][3] By inhibiting this current, AM-92016 prolongs the action potential duration. Notably, in rabbit sino-atrial node cells, AM-92016 has been shown to inhibit the delayed rectifier current with an IC50 value of 40 nM.[4] It is also classified as a KV channel blocker and has demonstrated proarrhythmic and prohypertensive activities in vivo.[1]
The delayed rectifier current is comprised of two main components: a rapid component (IKr) and a slow component (IKs). The IKr is conducted by the hERG (human Ether-à-go-go-Related Gene) channel, a primary target for many antiarrhythmic drugs. This guide will focus on alternatives that also target these critical repolarizing currents.
Comparative Analysis of Potassium Channel Blockers
The following tables summarize the quantitative data for this compound and a selection of alternative potassium channel blockers that target the delayed rectifier potassium currents. These alternatives are frequently used in cardiovascular research and drug development.
Table 1: Comparative Potency of Selected Potassium Channel Blockers on Delayed Rectifier Currents
| Compound | Target Current(s) | IC50 / Kd | Cell Type / System | Reference |
| This compound | IK | 40 nM | Rabbit Sino-atrial Node Cells | [4] |
| Dofetilide (B1670870) | IKr (hERG) | 12 nM | HEK293 Cells | [5] |
| IKr (hERG) | 0.32 µM | Xenopus Oocytes | [5] | |
| Sotalol | IKr (hERG) | 56.4 µM (displacement assay) | N/A | [6] |
| Amiodarone (B1667116) | Multichannel Blocker (including IKr) | Varies | N/A | [6][7] |
| E-4031 | IKr (hERG) | Varies | N/A | [5] |
| Terodiline (B98686) | IKr | 0.7 µM | Guinea-pig Ventricular Myocytes | [8] |
| IKs | >10 µM (27% inhibition at 10 µM) | Guinea-pig Ventricular Myocytes | [8] | |
| 4-Aminopyridine (B3432731) (4-AP) | IK(V) | 1.37 mM | Rabbit Coronary Artery Myocytes | [9] |
Note: IC50 values can vary significantly based on experimental conditions such as cell type, temperature, and specific electrophysiological protocol.
Table 2: Clinical and Experimental Efficacy Comparison for Atrial Fibrillation (AF)
| Compound | Efficacy in AF Rhythm Control | Comparative Notes | Reference |
| Amiodarone | High | More effective than dronedarone (B1670951) and sotalol. Associated with lower rates of AF admissions. | [6] |
| Dofetilide | Moderate to High | Similar efficacy to amiodarone and dronedarone in some studies. Preferred for patients with heart failure. | [6][10][11] |
| Sotalol | Moderate | Less effective than amiodarone. Shorter time to AF recurrence compared to amiodarone. | [6][10] |
Signaling Pathways and Experimental Visualization
To better understand the context of these compounds, the following diagrams illustrate the classification of voltage-gated potassium channels and a typical experimental workflow for their characterization.
References
- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of antiarrhythmic drugs for rhythm control of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of intravenously administered dofetilide versus amiodarone in the acute termination of atrial fibrillation and flutter. A multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the rapid component of the delayed-rectifier K+ current by therapeutic concentrations of the antispasmodic agent terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of delayed rectifier K+ current by 4-aminopyridine in rabbit coronary myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Comparative Efficacy of Dofetilide Versus Amiodarone in Patients With Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Potassium Channel Subtypes with AM-92016 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-92016 hydrochloride with other potassium channel blockers for the validation of potassium channel subtypes. The information is curated to assist researchers in making informed decisions for their experimental designs.
This compound is a known blocker of the delayed rectifier potassium current (IK). It is a valuable tool for investigating the physiological roles of these channels in various cellular processes. Understanding its performance relative to other available compounds is crucial for accurate and reproducible research.
Comparative Analysis of Potassium Channel Blockers
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific techniques used.
| Compound | Target Potassium Channel(s) | IC50 Value | Organism/Cell Line | Comments |
| This compound | Delayed Rectifier K+ Current (IK) | 40 nM[1] | Rabbit sino-atrial node cells | Specific blocker of the time-dependent delayed rectifier potassium current.[2] |
| Kv1.2 | - | Rat vascular smooth muscle cells | Implicated in the inhibition of NO-induced ERK1/2 dephosphorylation. | |
| Dofetilide | hERG (Kv11.1, IKr) | 7 nM - 13 nM[2] | HEK293 cells, Rabbit ventricular myocytes | A selective blocker of the rapid component of the delayed rectifier K+ current (IKr).[3] |
| d-Sotalol | hERG (Kv11.1, IKr) | 52 µM - 343 µM[2] | HEK293 cells, Rabbit ventricular myocytes | Also exhibits beta-adrenergic blocking activity.[4] |
| Azimilide | hERG (Kv11.1, IKr) | 0.4 µM - 1.4 µM[5][6] | - | Blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier K+ current.[7] |
| IKs | 2.6 µM - 3 µM[5][6] | - | ||
| Chromanol 293B | IKs (KCNQ1/KCNE1) | 1.8 µM (racemic)[8] | Canine left ventricular myocytes | A relatively selective blocker of the slow component of the delayed rectifier K+ current (IKs).[8] |
| IKs | 1.4 µM ((-) enantiomer)[9] | - | Enantiomers show different potencies.[9] | |
| IKs | 9.6 µM ((+) enantiomer)[9] | - | ||
| Ito | 38 µM[8] | Canine left ventricular myocytes | ||
| Kv2.1-related K+ current | 8 µM[10] | H9c2 cells | ||
| E-4031 | hERG (Kv11.1, IKr) | 15.8 nM - 350 nM[11] | HEK 293 cells | A high-potency hERG channel inhibitor.[11] |
Experimental Protocols
A detailed experimental protocol is essential for the reliable validation of potassium channel subtypes. Below is a generalized whole-cell patch-clamp protocol that can be adapted for use with this compound and other potassium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology for Kv Channels
This protocol outlines the steps for recording voltage-gated potassium currents in a cultured cell line expressing the channel of interest.
I. Cell Preparation
-
Culture cells expressing the target potassium channel subtype on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution at a constant flow rate.
II. Pipette Preparation and Sealing
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.
-
Approach the target cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
III. Whole-Cell Configuration and Recording
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Clamp the cell membrane at a holding potential where the target channels are predominantly in the closed state (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit potassium currents. The specific voltage protocol will depend on the gating properties of the channel subtype being studied.
-
Record the resulting currents using an appropriate amplifier and data acquisition system.
IV. Compound Application
-
Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution immediately before use.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
Record the potassium currents in the presence of the compound after a stable effect is reached.
-
To determine the IC50 value, apply a range of concentrations and measure the percentage of current inhibition at each concentration.
V. Data Analysis
-
Analyze the recorded currents using specialized software.
-
Measure the peak current amplitude at each voltage step.
-
Subtract the leak current, if necessary.
-
Plot the percentage of current inhibition as a function of the compound concentration and fit the data with a Hill equation to determine the IC50.
Solutions:
-
External Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (example): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH adjusted to 7.2 with KOH).
Note: The specific composition of the internal and external solutions should be optimized for the specific potassium channel subtype and cell type being studied.
Visualizing Key Processes
To further aid in the understanding of the experimental context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Cardiac Action Potential and the Role of Delayed Rectifier K+ Currents.
Caption: General experimental workflow for potassium channel blocker validation.
References
- 1. sophion.com [sophion.com]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dofetilide | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of chromanol 293B-induced block of the delayed-rectifier K+ current in heart-derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Class III Antiarrhythmic Agents, Including the Investigational Compound AM-92016
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Class III antiarrhythmic drugs, with a special focus on the investigational compound AM-92016. The content is designed to offer an objective overview of their mechanisms of action, electrophysiological effects, and key experimental findings to support further research and development in the field of cardiac arrhythmia treatment.
Introduction to Class III Antiarrhythmics
Class III antiarrhythmic agents exert their therapeutic effect primarily by blocking potassium channels involved in the repolarization phase of the cardiac action potential.[1][2] This blockade leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac myocytes.[2] By extending the time it takes for the heart muscle to repolarize, these drugs can interrupt reentrant arrhythmias, which are a common cause of tachycardias. Key examples of established Class III antiarrhythmics include amiodarone (B1667116), sotalol (B1662669), dofetilide, and ibutilide (B43762).[1]
AM-92016 is an investigational compound identified as a sotalol analogue and a specific blocker of the delayed rectifier potassium current (IK).[3][4] In vitro studies have demonstrated its potent Class III antiarrhythmic properties. However, in vivo studies have revealed a contrasting proarrhythmic and prohypertensive profile, a critical aspect explored in this guide.[5]
Comparative Electrophysiological Data
The following tables summarize key quantitative data on the electrophysiological effects of AM-92016 and other prominent Class III antiarrhythmic drugs.
Table 1: Comparative Potency on Delayed Rectifier Potassium Current (IK / hERG)
| Drug | IC50 (hERG/IK) | Species/Cell Line | Key Takeaway |
| AM-92016 | 40 nM | Rabbit Sino-atrial Node Cells | High potency in blocking the delayed rectifier potassium current. |
| Amiodarone | ~1 µM | Varies by study | Moderate potency with broad-spectrum channel blocking activity. |
| Sotalol | 30 - 120 µM | Varies by study | Lower potency compared to other Class III agents. |
| Dofetilide | 5 - 12 nM | HEK-293 cells | Highly potent and selective IKr blocker. |
| Ibutilide | Varies | Varies by study | Potent IKr blocker. |
Table 2: Comparative Effects on Cardiac Action Potential Duration (APD)
| Drug | Concentration | Species/Cell Model | APD Prolongation |
| AM-92016 | Not Specified | Guinea-pig and rabbit ventricular cells | Significantly increased APD at 20% and 90% repolarization levels. |
| Amiodarone | Chronic (in vivo) | Guinea pig ventricular myocytes | APD90 prolonged to 143% (1 week) and 165% (4 weeks) of control.[6] |
| Sotalol | 2.5 mg/kg (in vivo) | Human right ventricular apex | APD prolonged by 21.1% in sinus rhythm.[7] |
| Dofetilide | Varies | Isolated myocardium | Maximal APD prolongation of approximately 50%.[8] |
| Ibutilide | Varies (in vivo) | Human atrial myocardium | Increased atrial monophasic APD by 30%.[9] |
Mechanism of Action: Signaling Pathway
Class III antiarrhythmics primarily target and block the voltage-gated potassium channels responsible for the repolarization phase (Phase 3) of the cardiac action potential. The diagram below illustrates this general mechanism.
Caption: General signaling pathway of Class III antiarrhythmic drugs.
Experimental Protocols
hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
This protocol is fundamental for assessing the inhibitory effect of a compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary target for Class III antiarrhythmics and a key channel for cardiac safety assessment.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP) and used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV).
-
A depolarizing step to a positive potential (e.g., +20 mV) to activate the channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic "tail current," which is used to quantify hERG channel activity.
-
-
Drug Application: The test compound (e.g., AM-92016) is applied at various concentrations to the extracellular solution. The effect of the compound on the hERG tail current is measured at steady state.
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is calculated.
Caption: Experimental workflow for hERG patch-clamp assay.
Cardiac Action Potential Duration (APD) Measurement
This protocol is used to assess the effect of a compound on the duration of the cardiac action potential in isolated cardiac myocytes.
Methodology:
-
Myocyte Isolation: Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) through enzymatic digestion.
-
Electrophysiological Recording:
-
Whole-cell current-clamp recordings are performed.
-
A glass micropipette filled with an appropriate intracellular solution is used to form a whole-cell patch with a single myocyte.
-
-
Action Potential Elicitation: Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).
-
Drug Application: The test compound is added to the superfusion solution at various concentrations.
-
Data Acquisition and Analysis:
-
The transmembrane potential is recorded continuously.
-
The action potential duration is measured at different levels of repolarization, typically at 20% (APD20), 50% (APD50), and 90% (APD90) of the action potential amplitude.
-
The percentage change in APD in the presence of the drug compared to the baseline is calculated.
-
Comparative Effects and Clinical Implications
The logical relationship between the in vitro and in vivo effects of these drugs is crucial for understanding their therapeutic potential and safety profile. The following diagram illustrates this relationship, highlighting the unique case of AM-92016.
Caption: Logical relationship of in vitro vs. in vivo effects.
The discrepancy between the in vitro Class III antiarrhythmic activity of AM-92016 and its in vivo proarrhythmic effects is a significant finding. While it potently blocks the delayed rectifier potassium current in isolated cells, leading to APD prolongation, its effects in a whole organism are detrimental. This suggests that AM-92016 may have off-target effects or complex interactions within the physiological environment that are not apparent in single-cell assays.
In contrast, established Class III drugs like amiodarone, sotalol, dofetilide, and ibutilide generally exhibit a consistent antiarrhythmic profile from in vitro to in vivo, although they also carry a risk of proarrhythmia (e.g., Torsades de Pointes) that needs to be carefully managed in clinical practice.
Conclusion
AM-92016 demonstrates potent in vitro Class III antiarrhythmic properties, characterized by a high affinity for the delayed rectifier potassium current. However, its proarrhythmic and prohypertensive effects in vivo raise significant safety concerns and highlight the importance of comprehensive preclinical evaluation beyond simple ion channel screening. The comparative data presented in this guide underscore the complexities of antiarrhythmic drug development and the need for a thorough understanding of a compound's full pharmacological profile. Further research into the off-target effects and the mechanisms underlying the in vivo toxicity of AM-92016 is warranted to fully elucidate its potential and limitations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frequency-dependent effects of various IKr blockers on cardiac action potential duration in a human atrial model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rate and time dependent effects of D-sotalol on the monophasic action potential after sudden increase of the heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
Unveiling the Selectivity of AM-92016 Hydrochloride: A Comparative Guide for Ion Channel Researchers
For researchers in pharmacology and drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of AM-92016 hydrochloride, a known blocker of the delayed rectifier potassium current (IK), with other ion channels. By presenting available experimental data and detailed protocols, this document serves as a vital resource for scientists investigating ion channel modulation.
This compound has been identified as a specific inhibitor of the delayed rectifier potassium current (IK), a crucial component in the repolarization phase of the cardiac action potential.[1] Early studies on novel analogues of sotalol (B1662669), where AM-92016 was referred to as "compound II," highlighted its potent and selective action on IK. These investigations reported an IC50 value of approximately 30 nM for the blockade of IK in guinea-pig ventricular cells.[2] Furthermore, the same study indicated that AM-92016 did not affect calcium currents or the inward rectifier potassium current (IK1) at a concentration of 1 µM.[2] Another study in rabbit sino-atrial node cells determined an IC50 value of 40 nM for IK inhibition.[1]
While these initial findings established the primary target of AM-92016, a comprehensive understanding of its selectivity profile across a broader range of ion channels is essential for its application as a specific pharmacological tool and for assessing its potential off-target effects.
Comparative Selectivity Profile
To provide a clear comparison, the following table summarizes the known inhibitory activities of this compound and other representative blockers of delayed rectifier potassium currents against various ion channels. It is important to note that comprehensive public data on the cross-reactivity of AM-92016 across a wide ion channel panel remains limited. The data presented here is based on available literature.
| Compound | Primary Target | Other Ion Channels Tested | IC50 / Ki (nM) | Fold Selectivity | Reference |
| This compound | IK (delayed rectifier K+ current) | IK | ~30 | - | [2] |
| IK | 40 | - | [1] | ||
| Calcium Channels | No significant effect at 1 µM | >33 | [2] | ||
| IK1 (inward rectifier K+ current) | No significant effect at 1 µM | >33 | [2] | ||
| Sotalol | IKr (rapid delayed rectifier K+ current) & β-adrenergic receptors | IKr (hERG) | 100,000 | - | [3] |
| β1-adrenergic receptor | Varies | - | [4] | ||
| β2-adrenergic receptor | Varies | - | [4] |
Note: The fold selectivity is calculated as the ratio of the IC50 for the off-target channel to the IC50 for the primary target (IK). A higher value indicates greater selectivity. The data for Sotalol, a non-selective β-blocker with potassium channel blocking properties, is provided for comparative context.[4]
Experimental Protocols
The determination of ion channel cross-reactivity is typically performed using electrophysiological techniques, with the patch-clamp method being the gold standard.[5][6] Both manual and automated patch-clamp systems are employed for these studies.
Detailed Protocol for Assessing Ion Channel Blocker Selectivity using Automated Patch-Clamp Electrophysiology
This protocol outlines a general procedure for screening a compound like this compound against a panel of cell lines, each stably expressing a different ion channel of interest.
1. Cell Preparation:
- Culture cell lines stably expressing the target ion channels (e.g., Nav1.5, Cav1.2, hERG, KvLQT1/mink, Kir2.1, etc.) under standard conditions.
- On the day of the experiment, detach cells using a gentle enzymatic dissociation method (e.g., Trypsin-EDTA).
- Resuspend the cells in an appropriate external recording solution and allow them to recover for at least 30 minutes at room temperature.
- Ensure a single-cell suspension with high viability (>90%).
2. Reagent Preparation:
- External Solution (Example for Potassium Channels): 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with KOH.
- Internal Solution (Example for Potassium Channels): 130 mM K-Aspartate, 10 mM KCl, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.
- Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in the external solution to achieve the desired final concentrations for testing. Ensure the final solvent concentration is consistent across all tested concentrations and does not exceed a level that affects channel activity (typically ≤0.1% DMSO).
3. Automated Patch-Clamp Procedure (e.g., using a 384-well format):
- Prime the automated patch-clamp system with the internal and external solutions.
- Load the prepared single-cell suspension onto the system.
- Initiate the automated cell capture, sealing (formation of a gigaseal), and whole-cell configuration establishment.
- Apply a specific voltage-clamp protocol designed to elicit the characteristic current of the ion channel being studied. The protocol will vary depending on the channel's gating properties (e.g., voltage steps for voltage-gated channels).
- Record a stable baseline current for a defined period.
- Apply a vehicle control (external solution with the final solvent concentration) to assess any solvent effects.
- Sequentially apply increasing concentrations of this compound, with a wash-out step using the external solution between each concentration.
- Record the current at each concentration until a steady-state block is achieved.
- At the end of the experiment, apply a known saturating concentration of a standard blocker for the specific ion channel to confirm the identity of the recorded current.
4. Data Analysis:
- Measure the peak current amplitude at each voltage step for each concentration of the test compound.
- Normalize the current at each concentration to the baseline current before drug application.
- Plot the percentage of current inhibition against the logarithm of the compound concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Signaling Pathways and Experimental Workflow
To visualize the process of evaluating ion channel cross-reactivity, the following diagrams illustrate the key signaling and experimental steps.
References
- 1. glpbio.cn [glpbio.cn]
- 2. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Basis for Low-affinity hERG Potassium Channel Block by Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of AM-92016 hydrochloride compared to amiodarone
An extensive search for publicly available data on "AM-92016 hydrochloride" has yielded no results in scientific literature, clinical trial databases, or other accessible resources. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a substance that has not reached the stage of published research, or an incorrect identifier.
Due to the complete absence of information on this compound, a comparative analysis of its efficacy against the well-established antiarrhythmic drug amiodarone (B1667116) cannot be conducted. Therefore, the creation of a comparison guide with supporting experimental data, as requested, is not possible at this time.
For researchers, scientists, and drug development professionals interested in the efficacy and mechanisms of amiodarone, a wealth of information is available in peer-reviewed journals and from regulatory bodies. Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, and its study can provide a benchmark for the development of new antiarrhythmic drugs.
Should "this compound" be publicly disclosed or published in the future, a detailed comparative analysis could be undertaken. We recommend monitoring scientific literature and patent databases for any future emergence of this compound.
Validating Findings from AM-92016 Hydrochloride: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate experimental findings obtained using AM-92016 hydrochloride, a specific blocker of the delayed rectifier potassium current (IK). This guide includes supporting experimental data, detailed protocols, and visualizations of key pathways and workflows.
Data Presentation: Comparative Efficacy of IK Channel Blockers
To validate the effects of this compound, researchers can employ other well-characterized IK channel blockers. The delayed rectifier current is composed of two main components: the rapid component (IKr) and the slow component (IKs). Different blockers exhibit varying selectivity for these components. A comparative approach can help confirm that the observed physiological or pathological effects are indeed attributable to the blockade of a specific component of IK.
| Compound | Target | Concentration | Effect | Reference |
| This compound | IK (unspecified) | 1 µM | Prolongation of action potential duration | |
| E-4031 | IKr | 1 µM | Significant prolongation of action potential duration | [4] |
| Dofetilide | IKr | 10 µM | Selective blockade of IKr, leading to action potential prolongation | [4] |
| Chromanol 293B | IKs | 30 µM | Inhibition of IKs, modest prolongation of action potential duration | [5] |
| HMR-1556 | IKs | 10 µM | Selective blockade of IKs | [5] |
Experimental Protocols
Pharmacological Validation using an Alternative IK Blocker (e.g., E-4031)
This protocol describes the use of whole-cell patch-clamp electrophysiology to compare the effects of this compound and E-4031 on the delayed rectifier potassium current in isolated cardiomyocytes.
a. Cell Preparation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult rabbit) using enzymatic digestion.
-
Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours before recording.
b. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Establish a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol to Elicit IK:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 500 ms (B15284909) to activate IK.
-
Repolarize the membrane to -40 mV to record the tail currents.
-
-
Drug Application:
-
Perfuse the external solution containing the vehicle (e.g., 0.1% DMSO) to obtain a baseline recording.
-
Apply this compound (e.g., 1 µM) and record the current.
-
Wash out the drug and allow the current to return to baseline.
-
Apply the alternative blocker, E-4031 (e.g., 1 µM), and record the current.
-
c. Data Analysis:
-
Measure the amplitude of the tail currents at -40 mV as an index of IK activation.
-
Compare the percentage of block of the IK tail current by this compound and E-4031.
Non-Pharmacological Validation using siRNA
This protocol outlines the validation of this compound's effects by knocking down the expression of the potassium channel subunit responsible for the target current (e.g., KCNH2 for IKr) using small interfering RNA (siRNA).
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing the target potassium channel) in appropriate growth medium.
-
When cells reach 60-70% confluency, transfect them with either a validated siRNA targeting the channel's mRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
b. Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA from a subset of transfected cells and perform qPCR to quantify the mRNA levels of the target channel, confirming successful knockdown at the transcript level.
-
Western Blot: Lyse another subset of transfected cells and perform Western blotting to confirm a reduction in the protein expression of the target channel.
c. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings on both the control siRNA- and target siRNA-transfected cells as described in the pharmacological validation protocol.
-
Apply this compound to both groups of cells and measure the IK current.
d. Data Analysis:
-
Compare the baseline IK current density between the control and target siRNA-transfected cells. A significant reduction in the target siRNA group validates the knockdown.
-
Assess the effect of this compound on the residual current in the knockdown cells. A diminished effect of the blocker in the knockdown cells compared to the control cells provides strong evidence that the drug's primary target is the knocked-down channel.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for validating findings.
References
- 1. TargetMol [targetmol.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | 整流钾通道阻断剂 | MCE [medchemexpress.cn]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
AM-92016 Hydrochloride: A Comparative Analysis of Specificity Against Other Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of AM-92016 hydrochloride with other well-known potassium (K+) channel blockers, including 4-Aminopyridine, Tetraethylammonium, and Glibenclamide. The information is intended to assist researchers in selecting the most appropriate tool for their studies of K+ channel function and pharmacology.
Introduction to this compound
This compound is recognized as a specific blocker of the delayed rectifier potassium current (I_K)[1][2][3]. This current plays a crucial role in the repolarization phase of the action potential in various excitable cells, including neurons and cardiomyocytes. By inhibiting I_K, this compound can prolong the action potential duration, a mechanism of interest in cardiovascular research[2].
Comparative Specificity of K+ Channel Blockers
The following table summarizes the available quantitative data (IC50 values) for this compound and other common K+ channel blockers against a range of K+ channel subtypes. IC50 values represent the concentration of the blocker required to inhibit 50% of the channel's activity and are a key indicator of potency. A lower IC50 value indicates higher potency. It is important to note that the available data for this compound's broader selectivity is limited compared to more established blockers.
| Compound | Target K+ Channel Subtype | IC50 Value | Reference Tissue/Cell |
| This compound | Delayed Rectifier K+ Current (I_K) | 40 nM | Rabbit sino-atrial node cells[2] |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 µM | CHO cells |
| Kv1.2 | 230 µM | CHO cells | |
| Kv1.4 | 399 µM | Recombinant | |
| Kv7.4 | Enhances current at 0.1-1 mM | Oocytes | |
| Tetraethylammonium (TEA) | KCNQ1 | 5.0 mM | CHO cells |
| KCNQ2 | 0.3 mM | CHO cells | |
| KCNQ3 | >30 mM | CHO cells | |
| KCNQ4 | 3.0 mM | CHO cells | |
| Kv2.1 | ~5 mM (external), ~0.2 mM (internal) | Not specified | |
| Glibenclamide | ATP-sensitive K+ (K_ATP) channels (Kir6.x/SURx) | Selective blocker (specific IC50 varies with subtype and conditions) | Skeletal muscle, Pancreas |
| Recombinant CFTR Cl- channels | 20 µM | Recombinant |
Experimental Protocols: Assessing K+ Channel Blocker Specificity
The gold-standard method for characterizing the specificity and potency of ion channel blockers is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through specific channels in the cell membrane.
Whole-Cell Patch-Clamp Protocol for K+ Channel Blocker Evaluation
This protocol outlines the general steps for assessing the inhibitory effect of a compound on a specific voltage-gated potassium (Kv) channel expressed in a mammalian cell line (e.g., HEK-293 or CHO cells).
1. Cell Preparation:
-
Culture mammalian cells stably or transiently expressing the target K+ channel subtype.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Test Compound Solutions: Prepare stock solutions of the K+ channel blocker (e.g., this compound) in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the target channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit K+ currents. The specific voltage protocol will depend on the gating properties of the K+ channel subtype being studied. For example, for a typical delayed rectifier, steps from -80 mV to +60 mV in 10 mV increments might be used.
-
Record the baseline K+ currents in the absence of the blocker.
4. Compound Application and Data Acquisition:
-
Perfuse the recording chamber with the external solution containing the test compound at a known concentration.
-
After a stable effect is reached, record the K+ currents again using the same voltage protocol.
-
Repeat this process for a range of compound concentrations to generate a dose-response curve.
5. Data Analysis:
-
Measure the peak outward current at a specific depolarizing step for each concentration of the blocker.
-
Normalize the current in the presence of the blocker to the baseline current.
-
Plot the normalized current as a function of the blocker concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
Visualizing Methodologies and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Logical flow for comparing K+ channel blocker specificity.
Caption: Workflow for determining K+ channel blocker IC50.
Conclusion
This compound demonstrates high potency for the delayed rectifier potassium current (I_K). In comparison, 4-Aminopyridine and Tetraethylammonium are generally less potent and exhibit broader specificity across various Kv and KCNQ channel subtypes, respectively. Glibenclamide, on the other hand, is highly selective for ATP-sensitive potassium channels. The choice of a K+ channel blocker will ultimately depend on the specific research question and the K+ channel subtypes of interest. For studies requiring potent and specific inhibition of I_K, this compound presents a valuable tool. However, for a more comprehensive understanding of its specificity, further electrophysiological screening against a wider panel of K+ channel subtypes is warranted.
References
A Head-to-Head Comparison of AM-92016 Hydrochloride and Other Novel Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiarrhythmic drug development is continually evolving, with a focus on novel mechanisms that promise greater efficacy and improved safety profiles over conventional agents. This guide provides a detailed, data-driven comparison of AM-92016 hydrochloride, a potent potassium channel blocker, with other novel antiarrhythmic drugs, including late sodium current inhibitors and multi-channel blockers. The objective is to offer a clear, evidence-based overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Comparative Data Summary
The following tables summarize the key characteristics and experimental data for this compound and a selection of other novel antiarrhythmic agents.
Table 1: Mechanism of Action and In Vitro Efficacy
| Drug | Primary Mechanism of Action | Target Ion Channel(s) | IC50 | Species/Cell Line | Reference |
| This compound | Class III Antiarrhythmic | Delayed Rectifier Potassium Current (IKr) | ~30-40 nM | Guinea-pig and rabbit ventricular cells; Rabbit sino-atrial node cells | [1][2] |
| Ranolazine (B828) | Late Sodium Current Inhibitor | Late INa, Peak INa (atrial-selective), IKr | Late INa: 6-17 µM; Peak INa: 294 µM (canine ventricular myocytes) | Rabbit and canine ventricular myocytes | |
| Eleclazine (B604918) (GS-6615) | Selective Late Sodium Current Inhibitor | Late INa | <1 µM | Porcine model | |
| Bepridil | Multi-channel Blocker | L-type Ca2+, Fast Na+, K+ channels | Not specified | Not specified |
Table 2: In Vivo Preclinical and Clinical Efficacy & Safety
| Drug | Animal Model/Clinical Trial | Key Efficacy Findings | Key Safety/Proarrhythmic Findings | Reference |
| This compound | Anesthetized guinea-pigs and pigs | In vitro: Potent Class III antiarrhythmic properties (1000x more potent than sotalol). | Proarrhythmic in vivo : Increased incidence and shortened time to onset of ventricular fibrillation in ouabain-induced and ischemia-reperfusion arrhythmia models.[3] | [3] |
| Ranolazine | Ischemia/reperfusion model (rats) | As effective as sotalol (B1662669) and lidocaine (B1675312) in reducing reperfusion-induced ventricular arrhythmias. | Generally considered to have a low proarrhythmic potential. | |
| Eleclazine (GS-6615) | Porcine model of catecholamine-induced arrhythmias | Superior to flecainide (B1672765) in suppressing ventricular tachycardia and T-wave alternans. | Not specified | |
| Bepridil | - | Effective antianginal and antiarrhythmic. | Risk of Torsades de Pointes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action for this compound.
Signaling Pathway: Mechanism of Action of Late Sodium Current Inhibitors
Caption: Mechanism of action for late sodium current inhibitors.
Experimental Workflow: In Vivo Arrhythmia Model
Caption: Workflow for in vivo arrhythmia model experiments.
Detailed Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of IKr
Objective: To determine the inhibitory effect of a compound on the delayed rectifier potassium current (IKr) in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pigs, rabbits).
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 K2ATP, with the pH adjusted to 7.2 with KOH.
-
External Solution: The cells are superfused with a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Whole-Cell Patch-Clamp: The whole-cell patch-clamp configuration is established to record membrane currents.
-
Voltage-Clamp Protocol: To elicit IKr, a depolarizing pulse to +20 mV for 200 ms (B15284909) from a holding potential of -40 mV is applied. The tail current is then recorded upon repolarization to -40 mV.
-
Drug Application: The compound of interest (e.g., this compound) is applied at various concentrations to the external solution.
-
Data Analysis: The amplitude of the IKr tail current is measured before and after drug application to determine the concentration-dependent inhibition. The IC50 value is calculated by fitting the data to a Hill equation.
In Vivo Arrhythmia Models
1. Ouabain-Induced Arrhythmia Model
Objective: To assess the proarrhythmic or antiarrhythmic potential of a compound in a model of triggered activity.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized (e.g., with pentobarbital). A femoral vein is cannulated for drug and ouabain administration.
-
ECG Monitoring: A standard lead II ECG is continuously recorded.
-
Drug Administration: The test compound or vehicle is administered intravenously.
-
Arrhythmia Induction: Ouabain is infused intravenously at a constant rate (e.g., 10 µg/kg/min) until the onset of ventricular arrhythmias (ventricular premature beats, ventricular tachycardia, or ventricular fibrillation).[4]
-
Data Analysis: The time to the onset of the first arrhythmia and the time to ventricular fibrillation are recorded. The total dose of ouabain required to induce arrhythmias is also calculated.
2. Coronary Artery Occlusion and Reperfusion Model
Objective: To evaluate the effect of a compound on ischemia- and reperfusion-induced arrhythmias.
Methodology:
-
Animal Preparation: Pigs are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.
-
Hemodynamic and ECG Monitoring: Arterial blood pressure, heart rate, and a multi-lead ECG are continuously monitored.
-
Drug Administration: The test compound or vehicle is administered as an intravenous bolus followed by a continuous infusion.
-
Ischemia Induction: The LAD coronary artery is occluded for a specified period (e.g., 5-10 minutes).
-
Reperfusion: The occlusion is released, and the heart is reperfused.
-
Data Analysis: The incidence and duration of ventricular tachycardia and ventricular fibrillation during both the ischemic and reperfusion periods are quantified.
Discussion and Conclusion
This comparative guide highlights the significant divergence in the pharmacological profiles of novel antiarrhythmic agents. This compound, while demonstrating high potency as a blocker of the delayed rectifier potassium current in vitro, exhibits a concerning proarrhythmic profile in vivo.[3] This discrepancy underscores the critical importance of comprehensive in vivo testing in preclinical drug development to identify potentially harmful cardiovascular effects that may not be apparent in isolated cell systems.
In contrast, late sodium current inhibitors like ranolazine and eleclazine show promise in preclinical models by targeting a mechanism believed to be more specific to pathological conditions, potentially offering a better safety margin. Multi-channel blockers such as bepridil, while effective, carry the risk of proarrhythmia due to their broad spectrum of activity.
For researchers and drug development professionals, these findings emphasize the necessity of a multi-faceted approach to evaluating novel antiarrhythmics. This includes not only detailed in vitro characterization of ion channel interactions but also rigorous assessment in multiple, clinically relevant in vivo arrhythmia models to unmask potential proarrhythmic liabilities. The ultimate goal remains the development of agents that can effectively suppress arrhythmias without introducing an unacceptable risk of iatrogenic rhythm disturbances.
References
- 1. apexbt.com [apexbt.com]
- 2. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of AM-92016 Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling AM-92016 hydrochloride. Given the limited publicly available safety data for this compound, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols. The following procedures are based on established best practices for handling novel or uncharacterized chemical compounds.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to the unknown toxicological profile, a comprehensive PPE ensemble is required to minimize all potential routes of exposure (inhalation, skin contact, and eye contact).
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or contamination and changed frequently. | Provides a barrier against dermal absorption, which is a potential route of exposure for novel compounds. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be worn when handling larger quantities. | Protects the eyes from splashes of solutions or airborne particles of the solid compound, which could cause serious eye damage. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a fume hood. | Prevents inhalation of the powdered compound, which is a primary risk when weighing and transferring solids. |
| Body Protection | A lab coat, fully buttoned, is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is advised. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times. | Protects the feet from spills and falling objects. |
Operational Plan: Weighing and Solubilizing this compound
This protocol outlines the step-by-step procedure for safely weighing the solid compound and preparing a stock solution. All operations involving the solid form of this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Experimental Protocol: Weighing and Solubilization
-
Preparation:
-
Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Don all required PPE as specified in Table 1.
-
Decontaminate the work surface before and after handling the compound. .
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it immediately with a damp paper towel (for minor spills) and dispose of it as hazardous waste. .
-
-
Solubilization:
-
Carefully add the weighed compound to a pre-labeled vial or flask.
-
Using a calibrated pipette, add the appropriate volume of the desired solvent to the vial.
-
Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved. .
-
-
Post-Handling:
-
Wipe down the spatula and any other equipment used with a suitable solvent and dispose of the wipes as hazardous waste.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE and wash hands thoroughly with soap and water. .
-
Disposal Plan
All waste generated from handling this compound, including contaminated gloves, wipes, weigh boats, and excess solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, weigh boats) in a designated, sealed, and clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's established hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow and Safety Relationships
The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationships between the hazard and the required safety measures.
Caption: Workflow for handling this compound.
Caption: Hazard mitigation for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
